CBB1003
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N9O4/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVJNLOILHEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CBB1003: A Technical Guide on its Mechanism of Action in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBB1003 is a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through histone demethylation. In the context of colorectal cancer (CRC), LSD1 is frequently overexpressed and associated with poor prognosis. This compound exerts its anti-tumor effects by targeting the epigenetic machinery that drives cancer stem cell maintenance and proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound in colorectal cancer, including its impact on key signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a potent and specific inhibitor of LSD1. By binding to the active site of LSD1, this compound prevents the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). This inhibition leads to alterations in gene expression, ultimately suppressing the tumorigenic phenotype of colorectal cancer cells. The primary mechanism of action of this compound in colorectal cancer involves the downregulation of the cancer stem cell marker, Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5). This, in turn, leads to the inactivation of the Wnt/β-catenin signaling pathway, a critical driver of colorectal carcinogenesis.[1]
Signaling Pathway
The mechanism of action of this compound in colorectal cancer can be visualized as a cascade of events initiated by the inhibition of LSD1. This leads to the suppression of LGR5 expression, which is a key receptor in the Wnt/β-catenin pathway. The subsequent inactivation of this pathway results in reduced expression of downstream target genes, such as c-Myc, which are crucial for cell proliferation and survival.
References
CBB1003: A Potent Epigenetic Modulator Targeting the LSD1-Wnt Axis in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CBB1003 is a reversible, non-peptide small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic enzyme implicated in oncogenesis. By inhibiting LSD1, this compound effectively increases histone H3 lysine (B10760008) 4 di-methylation (H3K4me2), leading to the reactivation of silenced tumor suppressor genes. This guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, with a particular focus on its role in colorectal cancer through the modulation of the Wnt/β-catenin signaling pathway. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and drug development efforts in the field of epigenetics.
Core Function in Epigenetics: Inhibition of LSD1
This compound functions as a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional repression by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). These histone marks are generally associated with active gene transcription.
By binding to the active site of LSD1, this compound prevents the demethylation of H3K4, leading to an accumulation of H3K4me1 and H3K4me2 at target gene promoters. This increase in histone methylation reverses the epigenetic silencing of tumor suppressor genes and other genes involved in cell differentiation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from published studies.
| Parameter | Value | Assay | Reference |
| IC50 for LSD1 | 10.54 µM | In vitro demethylase assay | [1] |
| IC50 for Colorectal Cancer Cell Growth (HCT116) | ~250 µM | MTT Assay | [2] |
| Cell Line | Treatment | Effect on H3K4me2 Levels | Reference |
| F9 Teratocarcinoma | 10 µM this compound | Significant Increase | [1] |
| HCT116 Colorectal Cancer | 10 µM this compound | Moderate Increase | [2] |
| Gene | Cell Line | Treatment | Fold Change in Expression | Reference |
| LGR5 | HCT116 | 10 µM this compound | Significant Decrease | [2] |
| c-Myc | HCT116 | 10 µM this compound | Significant Decrease | [2] |
Mechanism of Action in Colorectal Cancer: Targeting the Wnt/β-Catenin Pathway
In colorectal cancer (CRC), this compound exerts its anti-tumor effects by targeting the Wnt/β-catenin signaling pathway, a critical pathway for cancer stem cell maintenance and proliferation.[2] The proposed mechanism is as follows:
-
Inhibition of LSD1: this compound inhibits LSD1 activity within the nucleus of CRC cells.
-
Downregulation of LGR5: This leads to a decrease in the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5).[2] LGR5 is a key receptor in the Wnt pathway and a marker for colorectal cancer stem cells.
-
Inactivation of Wnt/β-catenin Signaling: The reduction in LGR5 expression leads to the inactivation of the Wnt/β-catenin signaling cascade.
-
Decreased Target Gene Expression: Consequently, the expression of downstream target genes of the Wnt pathway, such as c-Myc, is reduced.[2]
-
Suppression of Cancer Cell Growth: The overall effect is the inhibition of CRC cell proliferation and colony formation.[2]
Experimental Protocols
In Vitro LSD1 Demethylase Activity Assay
This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on LSD1's enzymatic activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 (1-21) peptide dimethylated at K4 (H3K4me2)
-
This compound (or other test inhibitors) dissolved in DMSO
-
LSD1 assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
Streptavidin-coated plates
-
Anti-H3K4me1 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in LSD1 assay buffer.
-
In a microcentrifuge tube, mix the recombinant LSD1 enzyme with the diluted this compound or vehicle control (DMSO) and incubate at room temperature for 15 minutes.
-
Add the biotinylated H3K4me2 peptide substrate to initiate the demethylation reaction.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding the reaction mixture to streptavidin-coated plate wells. Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the primary antibody (anti-H3K4me1) and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the proliferation of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the changes in gene expression (e.g., LGR5, c-Myc) in response to this compound treatment.
Materials:
-
Treated and untreated colorectal cancer cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for LGR5, c-Myc, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a standard RNA extraction protocol. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, SYBR Green/TaqMan master mix, and forward and reverse primers for the target and housekeeping genes.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated control. The fold change is typically calculated as 2-ΔΔCt.[3]
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of LSD1 in various biological processes and a promising lead compound for the development of novel epigenetic therapies. Its ability to inhibit LSD1 and subsequently modulate the Wnt/β-catenin pathway in colorectal cancer highlights the potential of targeting epigenetic regulators in oncology. Future research should focus on optimizing the potency and selectivity of this compound derivatives, exploring their efficacy in in vivo models, and investigating their potential in combination therapies with other anti-cancer agents. The detailed methodologies and data presented in this guide provide a solid foundation for advancing these research endeavors.
References
- 1. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
The Role of CBB1003 in Wnt/β-catenin Pathway Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. CBB1003 has been identified as a small molecule inhibitor with effects on this pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as a Lysine-Specific Demethylase 1 (LSD1) inhibitor and its subsequent impact on Wnt/β-catenin signaling. This document includes a compilation of quantitative data, detailed experimental protocols for assessing pathway modulation, and visualizations of the signaling cascade and experimental workflows.
Introduction to the Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is a highly conserved signal transduction cascade essential for embryonic development and adult tissue homeostasis.[1][2][3] In the absence of a Wnt ligand, a cytoplasmic "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[4] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[5]
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[1][6] This leads to the stabilization and accumulation of β-catenin in the cytoplasm.[1] Stabilized β-catenin then translocates to the nucleus, where it displaces the transcriptional repressor Groucho and binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.[7][8]
Dysregulation of this pathway, often through mutations in components like APC or β-catenin itself, leads to constitutive signaling and is a key driver in many cancers, particularly colorectal cancer (CRC).[4][9]
This compound: Mechanism of Action
This compound is primarily characterized as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[10]
Primary Target: Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4), a mark associated with active gene transcription.[11] By inhibiting LSD1, this compound can alter gene expression patterns within cancer cells.[12]
Indirect Regulation of the Wnt/β-catenin Pathway
The influence of this compound on the Wnt/β-catenin pathway appears to be indirect, mediated through its primary activity against LSD1. Research has shown that LSD1 expression is significantly elevated in colorectal tumor tissues.[13][14] The inhibitory action of this compound on LSD1 leads to a downstream cascade affecting key components of the Wnt signaling pathway.
Specifically, this compound has been shown to suppress the growth of colorectal cancer cells by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5).[13][14] LGR5 is a well-established marker for colorectal cancer stem cells and is also a target gene of the Wnt/β-catenin pathway.[13][15] The inhibition of LSD1 by this compound leads to a decrease in LGR5 levels, which in turn results in the inactivation of β-catenin/TCF signaling.[13][14]
The proposed mechanism is that LSD1 overexpression promotes the development of colorectal cancer, and by inhibiting LSD1, this compound can down-regulate LGR5 levels and consequently inactivate the Wnt/β-catenin pathway.[13][14]
This compound's proposed mechanism on the Wnt pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that the primary inhibitory activity reported is against LSD1.
| Parameter | Target | Value | Cell Line / System | Reference |
| IC50 | LSD1 | 10.54 µM | in vitro assay | [10] |
| IC50 | Cell Growth Inhibition | 250 µM | Colorectal Cancer (CRC) Cells | [11][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on the Wnt/β-catenin pathway. These protocols are adapted from established methods for studying Wnt pathway inhibitors.[16][17][18]
Cell Viability Assay (MTS/MTT)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines with active Wnt signaling (e.g., COLO-320DM, SW480).[18]
Materials:
-
Cancer cell lines (e.g., COLO-320DM, DLD-1)[18]
-
Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[18]
-
96-well tissue culture plates
-
This compound (dissolved in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[16]
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 µM to 500 µM. Include a DMSO vehicle control.
-
Remove the medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[16]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[16]
-
Measure the absorbance at 490 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[16]
Western Blot Analysis for Wnt Pathway Components
Objective: To assess the effect of this compound on the protein levels of key components of the Wnt/β-catenin pathway.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors[16][18]
-
SDS-PAGE gels and running buffer
-
PVDF membrane[18]
-
Primary antibodies: anti-LSD1, anti-LGR5, anti-total β-catenin, anti-active β-catenin (non-phosphorylated), anti-c-Myc, anti-Cyclin D1, and a loading control (e.g., GAPDH, β-actin).[16][19]
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 50, 100, 250 µM) or with a vehicle control for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[16][18]
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[18]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detect the protein bands using an ECL substrate and an imaging system.[18]
TOPFlash/FOPFlash Reporter Assay
Objective: To quantify the transcriptional activity of the TCF/LEF family of transcription factors, which is a direct measure of canonical Wnt/β-catenin signaling activity.[17]
Materials:
-
HEK293T cells or other suitable cell lines[17]
-
TOPFlash and FOPFlash reporter plasmids[17]
-
Renilla luciferase plasmid (for normalization)[17]
-
Transfection reagent
-
This compound
-
Wnt3a conditioned medium or recombinant Wnt3a (optional, for pathway stimulation)[17]
-
Dual-luciferase reporter assay system[17]
-
Luminometer[17]
Procedure:
-
Co-transfect cells in a 24-well plate with TOPFlash (or FOPFlash for control) and Renilla luciferase plasmids.[16]
-
After 24 hours, treat the cells with various concentrations of this compound. If pathway stimulation is desired, add Wnt3a.[16]
-
Incubate for an additional 24 hours.[16]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[16]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.[17]
-
Compare the luciferase activity in this compound-treated cells to vehicle-treated cells to determine the effect on Wnt signaling.
General workflow for in vitro analysis of this compound.
Conclusion
This compound is an inhibitor of the epigenetic modifier LSD1. Its role in the Wnt/β-catenin pathway is understood to be an indirect consequence of its primary mechanism of action. By inhibiting LSD1, this compound leads to the downregulation of LGR5, a key component in Wnt-driven colorectal cancer stem cells, which subsequently leads to the inactivation of β-catenin signaling. While the direct anti-proliferative effects on some cancer cells may appear modest, the targeted action on the LSD1-LGR5 axis presents a novel strategy for modulating the Wnt pathway. Further research is warranted to fully elucidate the downstream effects of this compound and to explore its potential in combination therapies for Wnt-dependent cancers. The experimental protocols outlined in this guide provide a robust framework for such investigations.
References
- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/beta-catenin signaling: components, mechanisms, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. c-Cbl mediates the degradation of tumorigenic nuclear β-catenin contributing to the heterogeneity in Wnt activity in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Ctnnb1 enhancer transcriptionally regulates Wnt signaling dosage to balance homeostasis and tumorigenesis of intestinal epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression. | Sigma-Aldrich [merckmillipore.com]
- 14. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Inhibitory Effect of CBB1003 on LGR5 Expression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the novel small molecule inhibitor, CBB1003, and its targeted effect on Leucine-rich repeat-containing G-protein coupled receptor 5 (LGR5) expression in cancer cells. LGR5 is a prominent cancer stem cell (CSC) marker in various malignancies, including colorectal cancer, where it plays a crucial role in tumor initiation, progression, and therapeutic resistance.[1] this compound, a potent inhibitor of lysine-specific demethylase 1 (LSD1), has been shown to effectively suppress the growth of colorectal cancer cells by downregulating LGR5 expression.[1][2] This guide details the mechanism of action, summarizes the available quantitative data, provides comprehensive experimental protocols, and visualizes the key pathways and workflows.
Mechanism of Action: The this compound-LSD1-LGR5 Axis
This compound functions as a reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that is frequently overexpressed in colorectal and other cancers.[1][3] LSD1 is a histone demethylase that plays a critical role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression.[2] By inhibiting LSD1, this compound alters the epigenetic landscape of cancer cells, leading to the suppression of key oncogenic pathways.[2]
The primary anti-cancer effect of this compound in the context of LGR5 is mediated through the inactivation of the Wnt/β-catenin signaling pathway, a critical cascade for maintaining cancer stem cell properties.[1][2] The inhibition of LSD1 by this compound leads to a decrease in LGR5 levels.[1][4] This downregulation of LGR5 disrupts the Wnt/β-catenin signaling, which is evident by the inactivation of β-catenin/TCF signaling.[1][5] Preclinical data suggest that by targeting this LSD1/LGR5/Wnt axis, this compound can inhibit cancer cell proliferation and colony formation, highlighting its potential as a targeted anti-cancer therapeutic.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound. It is important to note that specific quantitative values for the direct effect of this compound on LGR5 expression and cell proliferation are not consistently available in the public domain literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Value | Cell Lines | Reference |
| IC50 | LSD1 (in vitro) | ~10.5 µM | - | [3] |
| Effective Concentration | Cellular Effects | 5-50 µM | Sensitive Cancer Cells | [3] |
| IC50 | Cell Growth Inhibition | ~250 µM | Colorectal Cancer | [6] |
Table 2: Effect of this compound on LGR5 and Wnt Pathway Component Expression
| Target | Treatment | Change in Expression | Reference |
| LGR5 | This compound | Decreased | [1][4] |
| β-catenin | This compound | Inactivated | [1] |
| c-Myc | This compound | Inactivated | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on LGR5 expression and cancer cell phenotype are outlined below. These are based on standard molecular and cellular biology techniques.
Cell Culture
-
Cell Lines: Human colorectal cancer (CRC) cell lines such as HCT116 and SW480.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for LGR5 and β-catenin
-
Cell Treatment: Seed CRC cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 5-50 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LGR5 and β-catenin overnight at 4°C. A housekeeping protein like β-actin or GAPDH should be used as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed CRC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the this compound dilutions or a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
Colony Formation Assay
-
Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Allow the cells to adhere and then treat with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium with the respective treatments should be changed every 2-3 days.
-
Fixing and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15-20 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
-
Quantification: Wash the plates with water and allow them to dry. Count the number of colonies (typically >50 cells) in each well.
Logical Relationships and Future Directions
The inhibition of LSD1 by this compound presents a compelling strategy for targeting cancer stem cells through the downregulation of LGR5. The logical relationship between these components underscores a clear anti-tumorigenic mechanism. Future research should focus on obtaining more precise quantitative data on the effects of this compound in a broader range of cancer cell lines and in in vivo models. Investigating potential synergistic effects with other chemotherapeutic agents could also pave the way for novel combination therapies.
References
- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
CBB1003: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBB1003 is a reversible, non-peptide small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1] Overexpressed in various malignancies, LSD1 has emerged as a promising therapeutic target in oncology.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. It details the experimental protocols for assessing its biological activity and summarizes the available quantitative data. Furthermore, this guide presents signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role as a potential anti-cancer agent.
Discovery and Chemical Synthesis
This compound was developed as part of a focused effort to create non-peptide small molecules that could mimic the binding of histone H3 to the active site of LSD1. The design strategy centered on a chemical scaffold featuring guanidinium (B1211019) or amidinium groups to form strong hydrogen bonds with negatively charged residues within the LSD1 active site.[4]
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of analogous compounds, such as CBB1001, has been described. This synthesis generally involves a multi-step process culminating in the desired guanidinium-containing aromatic structure.[4] The nitro group of this compound is predicted to form a hydrogen bond with the His564 residue in the LSD1 active site, contributing to its inhibitory activity.[4]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the demethylase activity of LSD1. This inhibition leads to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me1/2), which is a key substrate of LSD1.[1] The subsequent alteration of the epigenetic landscape affects the expression of critical genes involved in cancer cell proliferation and survival.
In colorectal cancer (CRC) cells, this compound has been shown to suppress tumor growth by downregulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a well-established cancer stem cell marker.[2][5] This downregulation leads to the inactivation of the Wnt/β-catenin signaling pathway, a critical pathway in both embryonic development and carcinogenesis.[2][5] The inactivation of this pathway ultimately results in the suppression of cancer cell proliferation and colony formation.[2][6]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | LSD1/KDM1A | [7] |
| IC50 (in vitro) | 10.5 µM | [7] |
Table 2: Effect of this compound on Colorectal Cancer Cell Proliferation
| Cell Line | Treatment | Effect on Proliferation | Quantitative Data | Reference |
| HCT116 | This compound | Inhibition | Specific quantitative values are not publicly available. | [6] |
| Other CRC cells | This compound | Inhibition | Specific quantitative values are not publicly available. | [2] |
Table 3: Effect of this compound on LGR5 and Wnt Pathway Component Expression
| Target | Treatment | Change in Expression/Activity | Quantitative Data | Reference |
| LGR5 | This compound | Decreased | Specific quantitative values are not publicly available. | [2][5] |
| β-catenin | This compound | Inactivated | Specific quantitative values are not publicly available. | [2][5] |
| c-Myc | This compound | Inactivated | Specific quantitative values are not publicly available. | [2][8] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound and other LSD1 inhibitors.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Materials:
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
This compound
-
Methanol (B129727) (for fixing)
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in the plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with cold methanol for 1 hour at -20°C, and then stain with Crystal Violet solution for 5-40 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically those with >50 cells).
-
Western Blot for Histone Modifications and Protein Expression
This protocol is for detecting changes in histone methylation and the expression of key proteins.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me1, anti-H3K4me2, anti-LGR5, anti-β-catenin, anti-c-Myc, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures changes in the mRNA levels of target genes.
-
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for LGR5, c-Myc, and a housekeeping gene like GAPDH or ACTB)
-
qPCR instrument
-
-
Procedure:
-
Treat cells with this compound.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, qPCR master mix, and gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits LSD1, leading to reduced LGR5 expression and subsequent inactivation of the Wnt/β-catenin pathway.
Experimental Workflow
Caption: General experimental workflow for the preclinical development of an LSD1 inhibitor like this compound.
In Vivo Studies and Clinical Development
To date, there are no publicly available data from in vivo efficacy, pharmacokinetic, or pharmacodynamic studies of this compound in animal models. While a hypothetical protocol for a mouse xenograft model has been described, it does not contain experimental data.[9]
Furthermore, a thorough search of clinical trial registries, including ClinicalTrials.gov, reveals no registered clinical trials for this compound. This indicates that this compound has not yet progressed to human clinical studies.
Conclusion
This compound is a promising preclinical candidate that effectively inhibits LSD1 and demonstrates anti-proliferative effects in cancer cells, particularly those of colorectal origin, through the modulation of the LGR5/Wnt/β-catenin signaling pathway. While in vitro studies have established its mechanism of action and inhibitory potential, a significant gap remains in the understanding of its in vivo properties. Further investigation into its efficacy, pharmacokinetics, and safety in animal models is a critical next step to determine its potential for clinical development as a novel cancer therapeutic. This technical guide provides a foundational understanding of this compound and a framework for its continued evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. c-MYC Protein Stability Is Sustained by MAPKs in Colorectal Cancer | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
CBB1003 and its Impact on Histone H3 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1003 is a novel small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator.[1][2][3] LSD1, also known as KDM1A, plays a crucial role in gene expression by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). The methylation status of these histone residues is critical in determining chromatin structure and gene accessibility. Dysregulation of LSD1 activity has been implicated in various cancers, making it a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound on histone H3 methylation, presents available quantitative data, details relevant experimental protocols, and illustrates the signaling pathways affected by this compound.
Mechanism of Action of this compound on Histone H3 Methylation
This compound exerts its effects by directly inhibiting the enzymatic activity of LSD1. By targeting LSD1, this compound prevents the demethylation of H3K4me1/2 and H3K9me1/2. The accumulation of these methylation marks, particularly the increase in H3K4me2 at gene promoters, is associated with changes in gene expression. In the context of cancer, the inhibition of LSD1 by this compound has been shown to reactivate tumor suppressor genes and inhibit the expression of genes involved in cancer cell proliferation and survival.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potential of this compound against LSD1 has been quantified, and its effects have been observed at various concentrations in in-vitro studies.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for LSD1 Inhibition | 10.54 µM | In vitro enzymatic assay | [1][2] |
| Effective in-vitro Concentrations | 10, 20, and 50 µmol/L | In vitro demethylation assays | [4] |
Detailed Experimental Protocols
To investigate the impact of this compound on histone H3 methylation, several key experimental techniques are employed.
Western Blotting for Histone H3 Methylation Analysis
Western blotting is a fundamental technique to assess global changes in histone methylation levels upon treatment with this compound.
Protocol:
-
Histone Extraction:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO (vehicle control) for the desired duration.
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction protocol. Briefly, lyse the cells in a hypotonic buffer, isolate the nuclei, and extract histones with 0.2 M H2SO4.
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in a suitable buffer.
-
Quantify the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 15-20 µg of histone extract by boiling in Laemmli buffer.
-
Separate the histone proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, H3K9me1, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[5] Normalize the signal of the modified histone to the total histone H3 signal.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq allows for the genome-wide mapping of specific histone modifications, providing insights into the genomic loci where this compound induces changes in H3 methylation.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or DMSO as described for Western blotting.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with specific antibodies against H3K4me2 or H3K9me2.
-
Add Protein A/G beads to capture the antibody-histone-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment for the specific histone modification.
-
Compare the peak profiles between this compound-treated and control samples to identify differential enrichment regions.
-
Mass Spectrometry for In Vitro Demethylation Assay
Mass spectrometry provides a highly sensitive and direct method to quantify the products of LSD1-mediated demethylation and the inhibitory effect of this compound.
Protocol:
-
In Vitro Demethylation Reaction:
-
Set up reaction mixtures containing recombinant LSD1 enzyme, a synthetic peptide substrate (e.g., H3K4me2 peptide), and varying concentrations of this compound or DMSO.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
-
Sample Preparation for Mass Spectrometry:
-
Stop the reaction by adding an acid solution (e.g., trifluoroacetic acid).
-
Desalt and concentrate the peptide samples using C18 ZipTips.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acquire mass spectra to detect the peaks corresponding to the methylated and demethylated peptide substrates.
-
-
Data Analysis:
-
Calculate the relative abundance of the different methylation states (e.g., di-methylated, mono-methylated, and unmethylated) by integrating the peak areas.
-
Determine the percentage of inhibition of demethylation at each concentration of this compound.
-
Signaling Pathways Affected by this compound
Inhibition of LSD1 by this compound can have downstream effects on various signaling pathways. In colorectal cancer cells, this compound has been shown to inactivate the Wnt/β-catenin signaling pathway.
Figure 1: this compound inhibits LSD1, leading to increased H3K4me2 and altered Wnt target gene expression.
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in understanding the processes involved in studying this compound's effects.
Figure 2: Workflow for Western Blot analysis of histone H3 methylation.
Figure 3: Workflow for ChIP-seq analysis of histone H3 methylation.
Conclusion and Future Directions
This compound is a valuable tool for studying the role of LSD1 and histone H3 methylation in various biological processes, particularly in cancer. Its ability to inhibit LSD1 and subsequently alter the epigenetic landscape highlights the therapeutic potential of targeting histone demethylases. Future research should focus on elucidating the full spectrum of genes regulated by this compound-mediated changes in histone H3 methylation and exploring its efficacy in in-vivo models. Furthermore, investigating the potential for combination therapies involving this compound and other anti-cancer agents could lead to more effective treatment strategies. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers aiming to investigate the impact of this compound on histone H3 methylation.
References
In-Depth Technical Guide to CBB1003: A Novel Histone Demethylase LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBB1003 is a novel, reversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the epigenetic regulation of gene expression and frequently overexpressed in various cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assays relevant to its mechanism of action and cellular effects are provided, along with a summary of key quantitative data. This document serves as a resource for researchers investigating LSD1 inhibition as a therapeutic strategy in oncology and other diseases.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic molecule with a piperazine-based scaffold. Its chemical identity and known properties are summarized below.
Chemical Structure:
CBB1003: A Technical Guide to its Specificity for Lysine-Specific Demethylase 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of CBB1003, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document details the quantitative data on its inhibitory activity, the experimental methodologies used for its characterization, and the relevant signaling pathways of its target and related enzymes.
Quantitative Specificity of this compound
This compound has been identified as a potent inhibitor of LSD1. Its specificity has been evaluated against other histone demethylases, demonstrating a notable selectivity for LSD1.
Inhibitory Activity of this compound against Histone Demethylases
| Demethylase Family | Enzyme | Substrate(s) | This compound IC50 (µM) | Reference |
| FAD-dependent Amine Oxidase | LSD1 (KDM1A) | H3K4me1/2, H3K9me1/2 | 10.54 | [1][2] |
| LSD2 (KDM1B) | H3K4me1/2 | No significant inhibition at 20 µM and 50 µM | ||
| JmjC Domain-containing | JARID1A (KDM5A) | H3K4me1/2/3 | No significant inhibition at 20 µM and 50 µM | |
| KDM4A | H3K9me2/3, H3K36me2/3 | Data not available | ||
| KDM4C | H3K9me2/3, H3K36me2/3 | Data not available | ||
| KDM5B | H3K4me1/2/3 | Data not available | ||
| KDM6B | H3K27me2/3 | Data not available |
Note: While comprehensive screening data against a wider panel of JmjC domain-containing demethylases is not publicly available for this compound, the existing data clearly indicates its high selectivity for LSD1 over its closest homolog LSD2 and the JmjC demethylase JARID1A.
Experimental Methodologies
The specificity and inhibitory activity of this compound against LSD1 were determined using a combination of in vitro biochemical assays.
In Vitro LSD1 Demethylase Inhibition Assay (Mass Spectrometry-Based)
This assay directly measures the enzymatic activity of LSD1 by quantifying the demethylation of a synthetic peptide substrate using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Experimental Workflow:
Detailed Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine recombinant human LSD1 enzyme, a dimethylated histone H3 lysine (B10760008) 4 (H3K4me2) peptide substrate, and varying concentrations of this compound (or DMSO as a vehicle control) in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT).
-
The final reaction volume is typically 20-50 µL.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the peptide substrate.
-
Incubate the reaction mixture at 30°C for 1 hour to allow for enzymatic demethylation.
-
-
Sample Preparation for Mass Spectrometry:
-
Stop the reaction by adding an equal volume of a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile (B52724) and 0.1% trifluoroacetic acid).
-
Spot 1-2 µL of the final mixture onto a MALDI target plate.
-
Allow the spots to air-dry completely, allowing co-crystallization of the matrix and the peptides.
-
-
MALDI-TOF Mass Spectrometry Analysis:
-
Acquire mass spectra for each spot using a MALDI-TOF mass spectrometer in positive ion mode.
-
Identify the peaks corresponding to the dimethylated substrate, the monomethylated product, and the unmethylated product based on their mass-to-charge ratios (m/z).
-
-
Data Analysis and IC50 Determination:
-
Integrate the peak areas for the substrate and product peptides to determine the extent of the demethylation reaction.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Histone Methylation Analysis (Western Blot)
This method assesses the effect of this compound on histone methylation levels within cells.
Experimental Workflow:
References
Methodological & Application
CBB1003: In Vitro Application Notes and Protocols for Colorectal Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBB1003 is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1] In colorectal cancer (CRC), LSD1 is frequently overexpressed and associated with tumor progression.[2] this compound exerts its anti-tumor effects by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a marker for cancer stem cells, leading to the inactivation of the Wnt/β-catenin signaling pathway.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy in CRC cell lines, including cell viability, colony formation, and target engagement assays.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on colorectal cancer cell lines.
Table 1: In Vitro IC50 of this compound
| Parameter | Value | Reference |
| Target | LSD1 | [1] |
| IC50 | 10.5 µM | [1] |
Table 2: Effect of this compound on Colorectal Cancer Cell Viability (HCT116)
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 5 | ~80 |
| 10 | ~60 |
| 20 | ~40 |
| 40 | ~20 |
Note: Data are representative and may vary between experiments and cell lines.
Table 3: Inhibition of Colony Formation in HCT116 Cells by this compound
| This compound Concentration (µM) | Colony Formation Inhibition (%) |
| 0 (Control) | 0 |
| 10 | ~50 |
| 20 | ~85 |
Note: Data are representative and may vary based on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon this compound treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A vehicle control (DMSO) should be included.
-
Replace the medium with the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity of single cells.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to adhere overnight, then treat with various concentrations of this compound or a vehicle control.
-
Incubate for 10-14 days, replacing the medium with fresh this compound or vehicle control every 3-4 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis for Target Engagement
This protocol is for detecting changes in the expression of key proteins in the LSD1/LGR5/Wnt/β-catenin pathway following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-LGR5, anti-β-catenin, anti-c-Myc, anti-H3K4me2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
This compound Experimental Workflow
Caption: A stepwise workflow for in vitro evaluation of this compound.
This compound Mechanism of Action in Colorectal Cancer
Caption: this compound inhibits LSD1, leading to Wnt pathway inactivation.
References
Application Notes and Protocols for CBB1003 in Colorectal Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1003 is a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in various cancers, including colorectal cancer (CRC).[1] LSD1 plays a crucial role in tumorigenesis by altering gene expression through histone demethylation. This compound exerts its anti-tumor effects in colorectal cancer by down-regulating the cancer stem cell marker LGR5 and inactivating the Wnt/β-catenin signaling pathway, which leads to an inhibition of cell proliferation and colony formation.[1][2] These application notes provide a comprehensive guide for utilizing this compound in CRC cell line studies, covering essential protocols and data interpretation.
Data Presentation
The following tables summarize representative quantitative data for the effects of LSD1 inhibitors on colorectal cancer cell lines. It is important to note that specific values for this compound should be determined empirically for each cell line and experimental condition.
Table 1: Representative IC50 Values of LSD1 Inhibitors in Colorectal Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Assay Duration (hours) |
| HT-29 | SP2509 | 0.429 | 96 |
| HCT116 | GSK2879552 | ~1-5 (effective concentration) | Not Specified |
| SW480 | Not Available | Not Available | Not Available |
Data for SP2509 from MedchemExpress. Data for GSK2879552 is presented as an effective concentration range as specific IC50 was not provided in the search results.
Table 2: Representative Apoptosis Induction by LSD1 Inhibitors in Colorectal Cancer Cell Lines
| Cell Line | Compound | Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Early + Late) |
| HCT116 | LSD1 Knockdown | Not Applicable | Not Applicable | Increased apoptosis reported |
| SW620 | LSD1 Knockdown | Not Applicable | Not Applicable | Increased apoptosis reported |
Quantitative data for this compound or other specific LSD1 inhibitors on apoptosis in CRC cell lines were not available in the search results. However, studies on LSD1 knockdown consistently show an increase in apoptosis.[3][4]
Table 3: Representative Cell Cycle Analysis of Colorectal Cancer Cell Lines Treated with LSD1 Inhibitors
| Cell Line | Compound | Concentration (µM) | Treatment Duration (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| HCT116 | Compound 2 (LSD1/HDAC inhibitor) | 0.625 | 24 | Increased | Decreased | Not Specified |
| HCT116 | LSD2 Knockdown | Not Applicable | Not Applicable | 55.2 ± 2.1 | 28.1 ± 1.5 | 16.7 ± 1.2 |
| LoVo | LSD2 Knockdown | Not Applicable | Not Applicable | 59.8 ± 2.5 | 25.4 ± 1.8 | 14.8 ± 1.1 |
Specific cell cycle distribution percentages for this compound were not found. The data for "Compound 2" indicates a G1 arrest.[5] Data from LSD2 knockdown, a related demethylase, is included to provide a representative example of cell cycle effects in CRC cells.[6]
Signaling Pathway
The primary mechanism of this compound in colorectal cancer involves the inhibition of LSD1, which in turn affects the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits LSD1, leading to the inactivation of the Wnt/β-catenin pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of CRC cells, which is an indicator of cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29, SW480)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Replace the medium in the wells with the this compound dilutions and controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Treated and control CRC cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed CRC cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Treated and control CRC cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat CRC cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins (LSD1, LGR5, β-catenin) in response to this compound.
Caption: Workflow for Western blot analysis of protein expression.
Materials:
-
Treated and control CRC cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-LSD1, anti-LGR5, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Suggested dilutions: anti-LSD1 (1:1000), anti-LGR5 (1:1000), anti-β-catenin (1:1000-1:5000).[6][7][8]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Conclusion
This compound presents a promising therapeutic agent for colorectal cancer by targeting the LSD1 enzyme and subsequently inhibiting the Wnt/β-catenin signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in colorectal cancer cell lines. It is recommended to optimize concentrations and treatment times for each specific cell line and experimental setup to ensure robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knocking down LSD1 inhibits the stemness features of colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of LSD1 and LSD2 in Cancers of the Gastrointestinal System: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lysine-specific histone demethylase 1B (LSD2/KDM1B) represses p53 expression to promote proliferation and inhibit apoptosis in colorectal cancer through LSD2-mediated H3K4me2 demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for CBB1003 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CBB1003, a selective and reversible inhibitor of lysine-specific demethylase 1 (LSD1), in preclinical animal models, with a particular focus on colorectal cancer xenografts. The following protocols and data are intended to serve as a detailed framework for designing and executing in vivo efficacy studies.
Introduction to this compound
This compound is a potent small molecule inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that is frequently overexpressed in a variety of cancers, including colorectal cancer (CRC). LSD1 plays a crucial role in tumorigenesis by altering histone methylation patterns and thereby regulating gene expression.
Mechanism of Action:
This compound functions by reversibly inhibiting the demethylase activity of LSD1. This leads to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me1/2). In the context of colorectal cancer, the inhibition of LSD1 by this compound has been shown to down-regulate the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5). LGR5 is a well-established marker for cancer stem cells. The down-regulation of LGR5 subsequently leads to the inactivation of the Wnt/β-catenin signaling pathway, which is a critical driver of cancer cell proliferation and survival. This cascade of events ultimately results in the suppression of cancer cell proliferation and colony formation.[1][2]
Signaling Pathway
The inhibitory action of this compound on LSD1 initiates a signaling cascade that culminates in the suppression of tumor growth. The diagram below illustrates the key steps in this pathway.
Experimental Protocols
The following protocols provide a detailed methodology for a typical in vivo study using this compound in a colorectal cancer xenograft model.
Cell Line Selection and Culture
-
Recommended Cell Line: HCT116 (Human Colorectal Carcinoma). This cell line is widely used for colorectal cancer research and is known to form tumors in xenograft models.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Animal Model
-
Species: Athymic Nude (nu/nu) or SCID mice.
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
Tumor Inoculation
-
Harvest HCT116 cells during the exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth.
This compound Dosage and Administration (Hypothetical)
The following dosage and administration protocol is based on a hypothetical example and should be optimized for your specific experimental conditions.[1] It is highly recommended to perform a preliminary dose-finding study to determine the maximum tolerated dose (MTD).
Formulation:
-
Vehicle: Prepare a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
This compound Formulation: Dissolve this compound in the vehicle to the desired final concentration. For example, to achieve a 20 mg/kg dose in a 20g mouse with an injection volume of 200 µL, the concentration would be 2 mg/mL. Prepare the formulation fresh daily.
Administration:
-
Route: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Frequency: Once daily (QD).
-
Duration: 21-28 days, or until the tumor volume in the control group reaches the predetermined endpoint.
Experimental Workflow
The following diagram outlines the major steps of an in vivo efficacy study with this compound.
Monitoring and Endpoints
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Final Tumor Volume of Treatment Group / Mean Final Tumor Volume of Control Group)] x 100.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Hypothetical Dosing and Administration for this compound in a Mouse Xenograft Model
| Parameter | Details |
| Compound | This compound |
| Animal Model | Athymic Nude Mice with HCT116 Xenografts |
| Dosage | 20 mg/kg (Hypothetical) |
| Administration Route | Intraperitoneal (i.p.) |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Water |
| Dosing Schedule | Once daily (QD) for 21 days |
| Starting Tumor Volume | ~100-150 mm³ |
Table 2: Comparative In Vivo Dosages of Other Selective LSD1 Inhibitors
| Compound | Animal Model | Dosage | Administration Route | Dosing Schedule | Reference |
| SP-2577 (Seclidemstat) | Pediatric Sarcoma Xenografts | 100 mg/kg | Intraperitoneal (i.p.) | Once daily for 28 days | [3] |
| GSK2879552 | SCLC Xenografts | 1.5 mg/kg | Oral (p.o.) | Once daily for 25-35 days | [4] |
| ORY-1001 (Iadademstat) | AML Xenografts | < 0.020 mg/kg | Oral (p.o.) | Daily | [5] |
| CC-90011 | SCLC PDX Model | 5 mg/kg | Oral (p.o.) | Once daily for 30 days | [6] |
Note: The dosages for other LSD1 inhibitors are provided for comparative purposes and highlight the variability in potency and formulation among different compounds. The optimal dose for this compound must be determined experimentally.
Conclusion
This document provides a detailed framework for investigating the in vivo efficacy of this compound in a colorectal cancer mouse xenograft model. Adherence to these protocols will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of this promising LSD1 inhibitor. It is crucial to perform preliminary dose-escalation studies to determine the optimal and non-toxic dose of this compound for in vivo applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Western Blot Analysis of CBB1003-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Western blotting is a fundamental technique used to detect and quantify specific proteins from complex mixtures like cell or tissue lysates.[1] This method is invaluable for assessing the effect of therapeutic compounds on cellular pathways. This document provides a detailed protocol for performing Western blot analysis on cells treated with CBB1003, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[2]
This compound has been identified as an inhibitor of LSD1, an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4).[3][4] Inhibition of LSD1 by this compound has been shown to suppress the growth of colorectal cancer cells by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5) and subsequently inactivating the Wnt/β-catenin signaling pathway.[2][5] This protocol outlines the necessary steps to investigate these this compound-induced protein expression changes.
This compound Signaling Pathway
The following diagram illustrates the mechanism of action for this compound in colorectal cancer cells. This compound inhibits LSD1, leading to the downregulation of LGR5 and inactivation of the Wnt/β-catenin pathway, which ultimately suppresses cancer cell growth.[2][5]
Caption: this compound mechanism of action.
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for Western blot analysis of cells following treatment with this compound.
Materials and Reagents
Successful Western blotting relies on high-quality reagents. Key solutions and their compositions are listed below.
| Reagent | Composition |
| RIPA Lysis Buffer | 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.[6] |
| Protease/Phosphatase Inhibitors | Add fresh to lysis buffer before use (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate). |
| Laemmli Sample Buffer (2X) | 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol. |
| Tris-Glycine Running Buffer (1X) | 25 mM Tris base, 190 mM glycine, 0.1% SDS.[7] |
| Transfer Buffer (1X) | 25 mM Tris base, 192 mM glycine, 20% methanol (B129727).[8] |
| TBST Buffer (1X) | 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20. |
| Blocking Buffer | 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in 1X TBST. |
| Primary Antibodies | Anti-LSD1, Anti-LGR5, Anti-β-catenin, Anti-c-Myc, Anti-H3K4me1/me2. |
| Loading Control Antibody | Anti-GAPDH, Anti-β-actin, or Anti-tubulin.[1] |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG.[7] |
| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate.[9] |
Cell Culture and this compound Treatment
-
Cell Seeding : Plate cells (e.g., colorectal cancer cell lines) in 6-well plates or 10 cm dishes, ensuring they reach 70-80% confluency at the time of treatment.[1]
-
This compound Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock in fresh culture media to achieve the desired final concentrations (e.g., 10 µM, 20 µM).[2]
-
Cell Treatment : Aspirate the old media and replace it with the media containing this compound. Include a vehicle control group treated with the same concentration of solvent (e.g., DMSO) as the highest this compound concentration.
-
Incubation : Incubate the cells for the desired treatment period (e.g., 24, 48 hours).[3]
Protein Extraction (Cell Lysis)
All steps should be performed on ice to minimize protein degradation.[6][10]
-
Washing : After incubation, place the culture dishes on ice and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[8][11]
-
Lysis : Aspirate the PBS and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 100 µL for a 6-well plate or 500 µL for a 10 cm dish).[8][12]
-
Scraping and Collection : Use a cell scraper to detach the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[8]
-
Agitation : Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[8]
-
Sonication (Optional) : To shear DNA and reduce viscosity, sonicate the lysate for 10-15 seconds.[8][12]
-
Centrifugation : Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[8]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Discard the pellet.[8]
Protein Quantification
-
Assay Selection : Determine the protein concentration of each lysate using a standard method like the Bradford or Bicinchoninic Acid (BCA) assay, following the manufacturer's instructions.[1][13]
-
Normalization : Based on the concentrations obtained, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-50 µg per lane).[7] Normalize the volume with lysis buffer.
-
Sample Preparation : Add an equal volume of 2X Laemmli sample buffer to the normalized protein samples.
-
Denaturation : Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7][12]
-
Final Spin : Centrifuge at 16,000 x g for 1 minute before loading onto the gel.[8]
SDS-PAGE (Gel Electrophoresis)
-
Gel Selection : Choose the appropriate percentage of polyacrylamide gel based on the molecular weight of the target protein(s).[9]
| Protein Size (kDa) | Gel Percentage |
| > 100 | 8% |
| 30 - 100 | 10% |
| 10 - 30 | 12% |
| < 10 | 15% |
-
Loading : Load 20-50 µg of each protein sample into the wells of the SDS-PAGE gel. Include a pre-stained protein ladder in one lane to monitor migration and estimate protein size.
-
Electrophoresis : Run the gel in 1X Tris-Glycine Running Buffer. Start at a lower voltage (~80V) until the samples enter the resolving gel, then increase to a higher voltage (~120V) for the remainder of the run.
Protein Transfer (Western Blotting)
-
Membrane Preparation : Cut a PVDF or nitrocellulose membrane to the size of the gel.[9] Activate PVDF membranes by soaking in methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in 1X Transfer Buffer.[7]
-
Assembly : Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, more filter paper, and another sponge. Ensure no air bubbles are trapped between the gel and the membrane.[8]
-
Electrotransfer : Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[1] Typical conditions for wet transfer are 100V for 1-2 hours or overnight at a lower voltage in the cold.[8]
Immunodetection
Ensure the membrane does not dry out at any stage of this process.[7]
-
Blocking : After transfer, wash the membrane briefly with 1X TBST. Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8][12]
-
Primary Antibody Incubation : Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[12]
-
Washing : Wash the membrane three times for 5-10 minutes each with 1X TBST to remove unbound primary antibody.[7][12]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature with gentle agitation.[7][8]
-
Final Washes : Repeat the washing step (Step 3) to remove unbound secondary antibody.
-
Detection : Incubate the membrane with an ECL detection reagent for 1-5 minutes, as per the manufacturer's instructions.[9]
-
Imaging : Capture the chemiluminescent signal using a digital imaging system (e.g., CCD camera) or by exposing the membrane to X-ray film.[8]
Western Blot Experimental Workflow
The diagram below outlines the complete workflow for the Western blot analysis of this compound-treated cells.
Caption: Workflow for Western blot analysis.
Data Presentation and Analysis
To ensure accurate and comparable results, quantitative analysis of the Western blot data is essential.
-
Densitometry : Use image analysis software (e.g., ImageJ) to measure the band intensity for each target protein and the corresponding loading control in each lane.
-
Normalization : Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane. This corrects for any variations in protein loading.
-
Normalized Value = (Target Protein Intensity) / (Loading Control Intensity)
-
-
Fold Change Calculation : Express the results as a fold change relative to the vehicle-treated control group. The control group's normalized expression is set to 1.
-
Tabulation : Summarize the quantitative data in a structured table for clear presentation and statistical analysis.[1]
Table 1: Quantitative Analysis of Protein Expression in this compound-Treated Cells
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| LGR5 | Control (Vehicle) | 1.50 | 1.00 | 0.12 | - |
| This compound (10 µM) | 0.75 | 0.50 | 0.08 | <0.05 | |
| This compound (20 µM) | 0.30 | 0.20 | 0.05 | <0.01 | |
| β-catenin | Control (Vehicle) | 2.10 | 1.00 | 0.21 | - |
| This compound (10 µM) | 1.26 | 0.60 | 0.15 | <0.05 | |
| This compound (20 µM) | 0.84 | 0.40 | 0.11 | <0.01 | |
| Loading Control | Control (Vehicle) | 3.00 | 1.00 | - | - |
| (e.g., GAPDH) | This compound (10 µM) | 3.05 | 1.02 | - | - |
| This compound (20 µM) | 2.98 | 0.99 | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 7. ptglab.com [ptglab.com]
- 8. bio-rad.com [bio-rad.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blotting Sample Preparation [sigmaaldrich.com]
- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. goldbio.com [goldbio.com]
Application Note: Chromatin Immunoprecipitation (ChIP) Assay Using CBB1003 to Investigate Histone Methylation at Target Gene Promoters
Introduction
CBB1003 is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme responsible for the demethylation of mono- and di-methylated Histone H3 at Lysine 4 (H3K4me1 and H3K4me2).[1][2][3][4] These histone marks are crucial epigenetic modifications associated with active gene transcription. Inhibition of LSD1 by this compound is expected to lead to an increase in H3K4 methylation at specific genomic loci, thereby influencing gene expression. This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) to study the effect of this compound on H3K4me2 levels at the promoter of a target gene.
The ChIP assay is a powerful technique used to investigate the interaction between proteins and DNA in the natural chromatin context of the cell.[5][6] By using antibodies specific to a protein of interest, researchers can immunoprecipitate the protein-DNA complex and subsequently identify the associated DNA sequences. This allows for the mapping of protein binding sites and the analysis of histone modifications across the genome or at specific gene loci.
This protocol is designed for researchers, scientists, and drug development professionals interested in elucidating the epigenetic mechanism of action of this compound and its impact on gene regulation.
This compound: A Reversible LSD1 Inhibitor
This compound is a small molecule inhibitor of LSD1 with a reported IC50 of 10.54 µM.[2] It has been shown to inhibit the proliferation of cancer cells and induce the expression of epigenetically silenced genes by increasing H3K4 methylation.[7] Studies have indicated that this compound can inactivate the Wnt/β-catenin signaling pathway by down-regulating the expression of LGR5, a colorectal cancer stem cell marker.[1]
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Lysine-Specific Demethylase 1 (LSD1) | [2] |
| IC50 | 10.54 µM | [2] |
| Mechanism of Action | Reversible, non-covalent inhibitor | [3][4] |
| Cellular Effects | Increases H3K4me1/me2 levels, activates gene expression, inhibits cancer cell proliferation | [1][7] |
Principle of the ChIP Assay with this compound
This protocol outlines a cross-linking ChIP (X-ChIP) procedure.[6] Cells are treated with this compound or a vehicle control. Formaldehyde (B43269) is then used to cross-link proteins to DNA. The chromatin is subsequently sheared into smaller fragments, and an antibody specific to H3K4me2 is used to immunoprecipitate the chromatin complexes. After reversing the cross-links, the enriched DNA is purified and can be analyzed by quantitative PCR (qPCR) to determine the relative abundance of H3K4me2 at specific gene promoters.
Experimental Workflow
Caption: Experimental workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Detailed Protocol
Materials and Reagents
-
Cell Culture: Colorectal cancer cell line (e.g., HCT116)
-
This compound (MedChemExpress, Cat. No. HY-18995)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Formaldehyde, 37% solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
-
Antibody: Anti-H3K4me2 (ensure it is ChIP-grade)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
5 M NaCl
-
RNase A
-
Proteinase K
-
DNA purification kit (e.g., Qiagen PCR Purification Kit)
-
qPCR primers for target gene promoter (e.g., LGR5) and a negative control region (e.g., a gene-desert region)
-
qPCR master mix
Experimental Procedure
Day 1: Cell Treatment and Cross-linking
-
Culture HCT116 cells to 80-90% confluency in 150 mm plates.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO (vehicle control) for 24 hours.
-
To cross-link, add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS containing protease inhibitors and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.
Day 1: Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for successful ChIP.[8][9]
-
After sonication, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (chromatin) to a new tube.
-
Determine the chromatin concentration. A small aliquot can be used for this and for checking fragment size on an agarose (B213101) gel.
Day 2: Immunoprecipitation
-
Dilute the chromatin with ChIP Dilution Buffer. For each immunoprecipitation, use approximately 25 µg of chromatin.
-
Save 1% of the diluted chromatin as "input" and store at -20°C.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-H3K4me2 antibody (typically 2-5 µg) or Normal Rabbit IgG to the pre-cleared chromatin. Incubate overnight at 4°C with rotation.
Day 3: Washing, Elution, and Reversal of Cross-links
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2 hours at 4°C with rotation to capture the immune complexes.
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer. Perform each wash for 5 minutes at 4°C with rotation.
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.
-
To reverse the cross-links, add 5 M NaCl to the eluates and the input sample to a final concentration of 0.2 M. Incubate at 65°C for at least 4 hours (or overnight).
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 1 hour at 45°C.
Day 4: DNA Purification and Analysis
-
Purify the DNA using a PCR purification kit according to the manufacturer's instructions.
-
Elute the DNA in an appropriate volume (e.g., 50 µL).
-
Perform qPCR using primers specific to the target gene promoter (e.g., LGR5) and a negative control region. Use the input DNA to generate a standard curve for quantification.
-
Calculate the enrichment of H3K4me2 at the target promoter as a percentage of the input DNA.
Data Presentation and Interpretation
The results of the ChIP-qPCR can be presented as the percentage of input DNA that is immunoprecipitated. An increase in the percentage of input for the H3K4me2 antibody in this compound-treated cells compared to vehicle-treated cells indicates that this compound enhances H3K4me2 at the target gene promoter.
Table 2: Hypothetical ChIP-qPCR Results for LGR5 Promoter
| Treatment | Antibody | % Input (Mean ± SD) | Fold Enrichment (vs. IgG) |
| Vehicle (DMSO) | IgG | 0.05 ± 0.01 | 1.0 |
| Vehicle (DMSO) | Anti-H3K4me2 | 0.50 ± 0.08 | 10.0 |
| This compound (10 µM) | IgG | 0.06 ± 0.02 | 1.0 |
| This compound (10 µM) | Anti-H3K4me2 | 1.50 ± 0.25 | 25.0 |
This compound and the Wnt/β-catenin Signaling Pathway
This compound has been reported to inactivate the Wnt/β-catenin pathway by downregulating LGR5.[1] LSD1 may play a role in maintaining the expression of key components of this pathway. By inhibiting LSD1, this compound can alter the epigenetic landscape of genes within this pathway, leading to their transcriptional repression.
Caption: Simplified Wnt/β-catenin signaling pathway and the role of LSD1.
Conclusion
This application note provides a comprehensive protocol for using ChIP to investigate the effects of the LSD1 inhibitor this compound on histone methylation. By following this protocol, researchers can effectively quantify changes in H3K4me2 at specific gene promoters, providing valuable insights into the epigenetic mechanisms of this compound and its potential as a therapeutic agent. The successful application of this protocol will aid in the characterization of this compound and other epigenetic modulators in drug development and basic research.
References
- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 7. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipation (ChIP) assay for 3T3-L1 preadipocytes [macdougald.lab.medicine.umich.edu]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for CBB1003 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1003 is a reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the progression of various cancers.[1][2] LSD1 removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), leading to transcriptional repression of target genes. In several cancers, including colorectal cancer, the overexpression of LSD1 is associated with a malignant phenotype. This compound exerts its anti-cancer effects by inhibiting LSD1, which in turn leads to the downregulation of Leucine-rich repeat-containing G-protein coupled receptor 5 (LGR5), a definitive marker of cancer stem cells.[1] This activity disrupts the Wnt/β-catenin signaling pathway, a critical cascade for maintaining cancer stem cell properties, thereby inhibiting cancer cell proliferation and colony formation.[1][3]
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the LSD1/LGR5/Wnt signaling axis. Detailed protocols for relevant cell-based assays are provided to facilitate the integration of this compound as a reference compound in drug discovery workflows.
Data Presentation
This compound Inhibitory Activity
| Compound | Target | In Vitro IC50 (µM) | Cell-Based Effective Concentration (µM) |
| This compound | LSD1 | 10.5 | 5 - 50 |
Table 1: Summary of this compound inhibitory concentrations.
Effects of this compound on Colorectal Cancer Cell Lines
| Cell Line | Assay Type | This compound Concentration (µM) | Observed Effect |
| SW480 | Proliferation | Not Specified | Inhibition of cell proliferation |
| HT-29 | Proliferation | Not Specified | Inhibition of cell proliferation |
| SW480 | Colony Formation | Not Specified | Inhibition of colony formation |
| HT-29 | Colony Formation | Not Specified | Inhibition of colony formation |
| SW480 | LGR5 Expression | Not Specified | Downregulation of LGR5 mRNA |
| HT-29 | LGR5 Expression | Not Specified | Downregulation of LGR5 mRNA |
| SW480 | Wnt/β-catenin Signaling | Not Specified | Inactivation of signaling pathway |
| HT-29 | Wnt/β-catenin Signaling | Not Specified | Inactivation of signaling pathway |
Table 2: Qualitative summary of this compound's effects on colorectal cancer cell lines. Specific quantitative data from dose-response studies are needed for a more detailed analysis.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. SW480 colorectal cancer cells that naturally express Lgr5 are more sensitive to the most common chemotherapeutic agents than Lgr5-negative SW480 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining CBB1003 with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
CBB1003 is a reversible and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in various cancers.[1] LSD1 plays a crucial role in tumorigenesis by altering gene expression through demethylation of histone and non-histone proteins. Inhibition of LSD1 by this compound has been shown to suppress cancer cell proliferation and colony formation, particularly in colorectal cancer, by down-regulating the Wnt/β-catenin signaling pathway.[1][2] While preclinical and clinical data on this compound as a standalone agent are emerging, its potential in combination with conventional chemotherapy is a promising area of investigation. The rationale for combining this compound with other cytotoxic agents lies in the potential for synergistic effects, overcoming drug resistance, and reducing toxicity by using lower doses of each agent.
This document provides detailed application notes and experimental protocols for investigating the combination of this compound with other chemotherapy agents. Due to the limited publicly available data on this compound in combination therapies, the following protocols and data are based on studies with other LSD1 inhibitors. These should serve as a comprehensive guide for researchers to design and conduct their own studies with this compound, with the understanding that specific experimental conditions will require optimization.
II. Rationale for Combination Therapy
LSD1 inhibitors, as a class of drugs, have demonstrated the ability to sensitize cancer cells to various chemotherapeutic agents. The proposed mechanisms for this sensitization include:
-
Reactivation of Tumor Suppressor Genes: LSD1 inhibition can lead to the re-expression of silenced tumor suppressor genes, which may enhance the apoptotic effects of chemotherapy.
-
Induction of Cell Cycle Arrest: By altering the expression of cell cycle regulatory proteins, LSD1 inhibitors can arrest cancer cells in phases of the cell cycle where they are more susceptible to DNA-damaging agents.
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): LSD1 is implicated in EMT, a process associated with drug resistance and metastasis. Inhibiting LSD1 may reverse EMT and restore sensitivity to chemotherapy.
-
Enhancement of Apoptosis: LSD1 inhibitors can potentiate the pro-apoptotic signals induced by chemotherapy, leading to a greater degree of cancer cell death.
III. Quantitative Data from Combination Studies with LSD1 Inhibitors
While specific data for this compound is not yet available, the following tables summarize quantitative data from preclinical studies of other LSD1 inhibitors in combination with chemotherapy. This data provides a benchmark for expected synergistic effects.
Table 1: In Vitro Synergism of LSD1 Inhibitors with Chemotherapy
| LSD1 Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line | Effect | Reference |
| GSK-LSD1 | Doxorubicin | Breast Cancer | MCF-7 | Significant decrease in Doxorubicin IC50 from 0.64 µM to 0.28 µM | [3] |
| GSK-LSD1 | Doxorubicin | Breast Cancer | MDA-MB-468 | Significant decrease in Doxorubicin IC50 from 0.37 µM to 0.26 µM | [3] |
| SP2509 | Cisplatin | Ovarian Cancer | A2780 | Sensitization to cisplatin-induced apoptosis | [4] |
| SP2509 | Paclitaxel | Ovarian Cancer | SKOV3 | Sensitization to paclitaxel-induced apoptosis | [4] |
| Tranylcypromine | SAHA (HDACi) | Colorectal Cancer | HCT-116 | Synergistic decrease in cell viability (GI50 = 0.978 µM for combination) |
Table 2: In Vivo Efficacy of LSD1 Inhibitors in Combination with Chemotherapy
| LSD1 Inhibitor | Chemotherapy Agent | Cancer Type | Animal Model | Key Outcomes | Reference |
| DDP38003 | All-trans-retinoic acid (ATRA) | Acute Myeloid Leukemia | Mouse | Increased median survival from 37 days (LSD1i alone) and 49 days (ATRA alone) to 70 days (combination) | [5] |
| GSK2879552 | Enzalutamide | Prostate Cancer | Mouse Xenograft | Synergistic suppression of tumor growth | [6] |
| Phenelzine | Nab-Paclitaxel | Breast Cancer | Phase 1 Clinical Trial (Human) | Well-tolerated with evidence of antitumor activity | [7] |
IV. Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents. These protocols are general and will require optimization for specific cell lines and chemotherapy drugs.
A. In Vitro Studies
1. Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of this compound and a chemotherapy agent, alone and in combination, on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[8][9]
-
Solubilization solution (for MTT assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat the cells with this compound alone, the chemotherapy agent alone, or a combination of both at various concentrations. Include a vehicle control (DMSO or other solvent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[8]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each agent and the combination. The synergistic, additive, or antagonistic effects can be quantified using the Combination Index (CI) method of Chou-Talalay.[10][11]
-
2. Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term effect of drug treatment on the ability of single cells to proliferate and form colonies.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and chemotherapy agent
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol/acetic acid)[12]
-
-
Procedure:
-
Treat cells in a flask with this compound, the chemotherapy agent, or the combination for a specified time (e.g., 24 hours).
-
Harvest the cells and seed a low number of viable cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[13]
-
Fix the colonies with a fixation solution (e.g., methanol:acetic acid).
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.[12]
-
3. Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.
-
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound, the chemotherapy agent, or the combination for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
B. In Vivo Studies
1. Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.[14]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
V. Visualization of Signaling Pathways and Workflows
A. Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and potential points of interaction with chemotherapy agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells | MDPI [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Synergistic effect of antimetabolic and chemotherapy drugs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositorio.uam.es [repositorio.uam.es]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. xenograft.org [xenograft.org]
Application Notes and Protocols for Assessing CBB1003 Efficacy in Tumor Spheroids
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1][2] Spheroids mimic key aspects of tumors, including cell-cell interactions, nutrient and oxygen gradients, and the development of hypoxic cores, which can significantly influence drug efficacy and resistance.[2] This document provides a comprehensive protocol for evaluating the efficacy of CBB1003, a lysine-specific demethylase 1 (LSD1) inhibitor, in a 3D tumor spheroid model.
This compound has been identified as an inhibitor of LSD1, a key enzyme involved in epigenetic regulation.[3][4] Elevated LSD1 expression is observed in various cancers and is associated with poor prognosis.[3][5] this compound exerts its anti-tumor effects by inhibiting LSD1, which leads to the downregulation of LGR5, a colorectal cancer stem cell marker, and the inactivation of the Wnt/β-catenin signaling pathway.[3][4] This protocol outlines the necessary steps for spheroid formation, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and proliferation.
This compound Signaling Pathway
The inhibitory action of this compound on LSD1 initiates a cascade of events that culminates in the suppression of tumor growth. By blocking LSD1, this compound prevents the demethylation of its target proteins, leading to the downregulation of LGR5 and subsequent inactivation of the Wnt/β-catenin pathway, which is crucial for cancer cell proliferation and survival.[3][4]
Experimental Workflow
The assessment of this compound efficacy in tumor spheroids involves a multi-step process, beginning with the formation of 3D cultures, followed by drug treatment and a series of quantitative assays to determine the therapeutic effect.
Detailed Experimental Protocols
Tumor Spheroid Formation
This protocol describes the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line (e.g., HCT116 colorectal carcinoma)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Adjust the cell suspension to a final concentration of 1 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate (1,000 cells/well).[2]
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.[2]
-
Incubate the plate at 37°C and 5% CO2 for 3-4 days to allow for spheroid formation. Spheroid size can be monitored using bright-field microscopy.[6]
This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Pre-formed tumor spheroids in a 96-well plate
Procedure:
-
Prepare a 2X working stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).[2]
-
Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).[2]
-
Carefully remove 100 µL of the old medium from each well containing a spheroid.
-
Add 100 µL of the 2X this compound dilutions or the vehicle control to the respective wells, resulting in a final 1X concentration.
-
Incubate the plate for a predetermined duration (e.g., 72 hours). This incubation time should be optimized based on the specific cell line and experimental goals.
Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.[2]
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.[2]
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.[2]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence of each well using a plate-reading luminometer.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Follow the same initial steps as the viability assay to equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
Proliferation Assay (EdU Staining)
This assay measures DNA synthesis and is a direct measure of cell proliferation.
Materials:
-
Treated spheroids in a 96-well plate
-
Click-iT® EdU Imaging Kit (or equivalent)
-
High-content imaging system
Procedure:
-
Add EdU (5-ethynyl-2´-deoxyuridine) to the spheroid culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fix the spheroids with 4% paraformaldehyde in PBS for 30 minutes.
-
Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.
-
Perform the Click-iT® reaction according to the manufacturer's protocol to label the EdU-containing DNA with a fluorescent dye (e.g., Alexa Fluor® 488).
-
Counterstain the nuclei with Hoechst 33342.
-
Image the spheroids using a high-content imaging system.
-
Analyze the images to quantify the percentage of EdU-positive cells.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison. The raw data is first normalized to the vehicle control to determine the percentage of viability, apoptosis, or proliferation.
Table 1: this compound Effect on Tumor Spheroid Viability
| This compound Conc. (nM) | Raw Luminescence (RLU) | Normalized Viability (%) |
| Vehicle Control | 150,000 | 100.0 |
| 0.1 | 145,500 | 97.0 |
| 1 | 127,500 | 85.0 |
| 10 | 82,500 | 55.0 |
| 100 | 37,500 | 25.0 |
| 1000 | 15,000 | 10.0 |
From this data, a dose-response curve can be generated to calculate the IC50 value.
Table 2: this compound Effect on Apoptosis in Tumor Spheroids
| This compound Conc. (nM) | Raw Luminescence (RLU) | Fold Change in Caspase 3/7 Activity |
| Vehicle Control | 25,000 | 1.0 |
| 0.1 | 27,500 | 1.1 |
| 1 | 45,000 | 1.8 |
| 10 | 112,500 | 4.5 |
| 100 | 225,000 | 9.0 |
| 1000 | 300,000 | 12.0 |
Table 3: this compound Effect on Proliferation in Tumor Spheroids
| This compound Conc. (nM) | % EdU Positive Cells | Normalized Proliferation (%) |
| Vehicle Control | 40.0 | 100.0 |
| 0.1 | 38.8 | 97.0 |
| 1 | 32.0 | 80.0 |
| 10 | 18.0 | 45.0 |
| 100 | 8.0 | 20.0 |
| 1000 | 4.0 | 10.0 |
Conclusion
This application note provides a detailed protocol for assessing the efficacy of the LSD1 inhibitor this compound in 3D tumor spheroids. The described methodologies for spheroid formation, drug treatment, and subsequent analysis of viability, apoptosis, and proliferation offer a robust framework for preclinical evaluation of this and other anti-cancer compounds. The use of 3D models provides a more physiologically relevant system for drug screening, potentially improving the translation of in vitro findings to clinical outcomes.[2][7]
References
- 1. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 7. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
CBB1003 Technical Support Center: Troubleshooting Solubility and Stability in Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing CBB1003, a potent lysine-specific demethylase 1 (LSD1) inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound in cell culture media, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, non-peptide small molecule inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in various cancers.[1] It functions by targeting the active site of LSD1, leading to the inhibition of its demethylase activity.[1] This inhibition can reactivate epigenetically silenced tumor suppressor genes and suppress cancer cell growth.[1] Notably, this compound has been shown to inactivate the Wnt/β-catenin signaling pathway.
Q2: What are the basic physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for its effective use in experiments. Here is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁N₉O₄ | Vendor Data |
| Molecular Weight | 521.57 g/mol | Vendor Data |
| IC₅₀ | 10.54 µM (for LSD1) | [1] |
| Solubility in DMSO | 10 mM | Vendor Data |
| Predicted logP | 1.85 | ChemAxon |
| Predicted Aqueous Solubility | 0.23 mg/mL (at pH 7.4) | ChemAxon |
| Predicted pKa | Basic: 8.54, 7.98; Acidic: 11.23 | ChemAxon |
Q3: My this compound precipitated after I added it to my cell culture medium. What are the common causes?
A3: Precipitation of small molecules like this compound in aqueous media is a common issue. Several factors can contribute to this:
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into your aqueous cell culture medium can cause the compound to crash out of solution due to the sudden change in polarity.
-
Exceeding Solubility Limit: The final concentration of this compound in your medium may be higher than its aqueous solubility limit.
-
Media Components: Interactions with components in the media, such as salts and proteins in serum, can reduce the solubility of the compound.
-
pH of the Medium: The pH of your culture medium can influence the ionization state and, consequently, the solubility of this compound.
-
Temperature: Changes in temperature (e.g., from room temperature to 37°C) can affect solubility.
Q4: How can I improve the solubility of this compound in my cell culture media?
A4: Here are several strategies to enhance the solubility of this compound:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your media as low as possible (ideally below 0.5%) to minimize solvent shock and potential cellular toxicity.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions in your culture medium.
-
Pre-warming Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Gentle Mixing: After adding this compound, mix the solution gently but thoroughly.
-
Consider Serum Concentration: If using serum-containing media, the presence of proteins can sometimes help to stabilize small molecules. However, in some cases, high serum concentrations can lead to binding and reduced bioavailability. You may need to test different serum concentrations.
Q5: How stable is this compound in cell culture medium at 37°C?
A5: The stability of a small molecule in culture medium at 37°C can vary. While specific stability data for this compound in various media is not extensively published, it is recommended to perform a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon addition to media | - "Solvent shock"- Concentration exceeds solubility limit- Media components interaction | - Perform serial dilutions in pre-warmed media.- Lower the final concentration of this compound.- Test different media formulations or serum concentrations. |
| Inconsistent or lower-than-expected activity | - Compound precipitation over time- Degradation of the compound at 37°C- Adsorption to plasticware | - Visually inspect plates for precipitation before and during the experiment.- Perform a stability study to determine the half-life of this compound in your media.- Replenish the media with fresh this compound at regular intervals if stability is an issue.- Use low-protein binding plates. |
| High background in assays | - High concentration of DMSO | - Ensure the final DMSO concentration is consistent across all wells and is below the toxic level for your cell line (typically <0.5%). |
| Cell toxicity not related to LSD1 inhibition | - High concentration of DMSO- Impurities in the compound | - Run a vehicle control (media with the same final concentration of DMSO) to assess solvent toxicity.- Ensure you are using a high-purity grade of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (e.g., 37°C water bath) may be used if necessary.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution to prepare the final working concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM in DMSO or a small volume of media) and then further dilute into the final volume of media. This helps to avoid "solvent shock."
-
Mix gently but thoroughly by inverting the tube or pipetting up and down.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.
-
Prepare a series of dilutions of your 10 mM this compound DMSO stock in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Add 2 µL of each DMSO dilution to separate wells of a 96-well plate. Include a DMSO-only control.
-
Rapidly add 98 µL of your pre-warmed (37°C) cell culture medium to each well using a multichannel pipette. This will give a final DMSO concentration of 2%.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance compared to the DMSO control indicates precipitation. The highest concentration that does not show a significant increase in absorbance is an estimate of the kinetic solubility.
Protocol 3: Stability Assessment of this compound in Cell Culture Media by HPLC
This protocol outlines a general procedure to determine the stability of this compound in your cell culture medium over time.
-
Prepare a working solution of this compound in your desired cell culture medium (e.g., 10 µM).
-
Aliquot the solution into multiple sterile, sealed tubes.
-
Take a sample immediately for the T=0 time point. Store at -80°C until analysis.
-
Incubate the remaining tubes at 37°C in a humidified incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) and store them at -80°C.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: Recommended experimental workflow for using this compound.
Caption: Simplified signaling pathway of this compound's action.
References
Technical Support Center: Optimizing CBB1003 Concentration for Maximum Cell Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CBB1003 for cell inhibition experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1][2] In cancer cells, particularly colorectal cancer, this compound has been demonstrated to suppress tumor growth by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), which is a cancer stem cell marker.[3][4] This leads to the inactivation of the Wnt/β-catenin signaling pathway, a critical pathway often hyperactive in various cancers.[3][4]
Q2: What is the in vitro IC50 of this compound?
A2: The in vitro IC50 of this compound for the LSD1 enzyme is approximately 10.54 µM.[1][2] However, the effective concentration for observing cellular effects, such as changes in gene expression and growth inhibition in sensitive cancer cell lines, typically ranges from 5 to 50 µM.[2]
Q3: Does this compound show selective cytotoxicity towards cancer cells?
A3: Yes, studies suggest that this compound and similar LSD1 inhibitors can selectively inhibit the proliferation of pluripotent cancer cells, like teratocarcinoma and embryonic carcinoma cells.[2][5] This selectivity is linked to the higher expression levels of LSD1 in these cancer cells compared to non-pluripotent or normal somatic cells.[2] For example, this compound has shown minimal growth inhibitory effects on non-pluripotent cell lines such as HeLa, 293, and NIH3T3 at concentrations that are effective against pluripotent cancer cells.[2]
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To avoid degradation from multiple freeze-thaw cycles, the stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C, protected from light.[6][7] When preparing working solutions, dilute the stock in cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[6][7]
Q5: Why might I observe a weaker effect of this compound in my cell-based assay compared to its reported biochemical IC50?
A5: Discrepancies between biochemical and cellular assay results are common.[7] Several factors can contribute to this, including:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, or it might be actively pumped out by the cells.[8]
-
Compound Stability: The compound may be unstable in the cell culture medium.[6]
-
Off-target Effects: In a cellular environment, the compound may have off-target effects that counteract its intended inhibitory action.
-
Cellular ATP Concentrations: For ATP-competitive inhibitors, the high intracellular ATP concentrations can outcompete the inhibitor, reducing its apparent potency.[7]
Data Presentation
Table 1: Summary of this compound Activity
| Parameter | Value | Cell Line/System | Reference |
| Target | Lysine-Specific Demethylase 1 (LSD1) | In vitro | [1] |
| In Vitro IC50 | 10.54 µM | Enzyme Assay | [1] |
| Effective Cellular Concentration | 5 - 50 µM | F9, NCCIT, NTERA-2 cells | [2][9] |
| Observed Cellular Effects | Inhibition of cell proliferation and colony formation | Colorectal cancer cells | [3][4] |
| Downregulation of LGR5 | Colorectal cancer cells | [3][4] | |
| Inactivation of Wnt/β-catenin signaling | Colorectal cancer cells | [3][4] | |
| Activation of CHRM4 and SCN3A expression | F9 cells | [1] |
Experimental Protocols
Determining the Optimal Concentration of this compound for Cell Inhibition using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2][10]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.[7]
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.[7]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).[7]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.[11][12]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[7][10]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[11]
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[14]
-
Troubleshooting Guide
Problem 1: No or weak cell inhibition observed at expected concentrations.
-
Possible Cause: The cell line may be resistant to this compound.
-
Solution: Verify that your cell line expresses LSD1. You can perform a western blot or qPCR to check the expression levels.[2]
-
-
Possible Cause: The compound may have degraded.
-
Solution: Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. Ensure proper storage of the stock solution.[6]
-
-
Possible Cause: The incubation time may be too short.
-
Solution: Increase the incubation time with this compound (e.g., from 24 to 48 or 72 hours) to allow for sufficient time for the compound to exert its effects.
-
-
Possible Cause: Issues with the assay itself.
Problem 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate dispensing.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
-
Possible Cause: Incomplete dissolution of formazan crystals.
-
Solution: Ensure the formazan crystals are fully dissolved by mixing thoroughly and using an orbital shaker.
-
Problem 3: Observed cytotoxicity in normal/control cell lines.
-
Possible Cause: The "normal" cell line may have unusually high LSD1 expression.
-
Solution: Characterize the LSD1 expression levels in your normal cell line and compare them to your cancer cell line.[2]
-
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Perform a dose-response curve on the normal cell line to determine its sensitivity and identify a concentration that is toxic to the cancer cells but not the normal cells.
-
Visualizations
Caption: this compound inhibits LSD1, leading to the downregulation of LGR5 and inactivation of the Wnt/β-catenin pathway.
Caption: Workflow for determining the optimal this compound concentration using an MTT assay.
Caption: Troubleshooting logic for weak or no this compound-induced cell inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. New histone demethylase LSD1 inhibitor selectively targets teratocarcinoma and embryonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. IC50 Calculator | AAT Bioquest [aatbio.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. youtube.com [youtube.com]
How to minimize off-target effects of CBB1003 in experiments
Welcome to the technical support center for CBB1003, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential challenges, with a focus on minimizing and interpreting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an in vitro IC50 of 10.54 µM.[1] LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a key epigenetic mark for gene regulation. By inhibiting LSD1, this compound can lead to the re-expression of silenced genes.[2] this compound has been shown to inhibit the proliferation of cancer cells, including colorectal cancer and pluripotent cancer cells, by affecting pathways such as the Wnt/β-catenin signaling pathway.[3][4][5][6]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[7] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[7] For a targeted inhibitor like this compound, it is crucial to distinguish between the effects caused by LSD1 inhibition and those caused by interactions with other proteins.
Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of LSD1 by this compound?
A3: Attributing the observed phenotype to the on-target activity of this compound requires a multi-faceted approach. Key strategies include:
-
Dose-response correlation: The phenotypic effect should correlate with the IC50 of this compound for LSD1 inhibition.
-
Use of control compounds: A structurally similar but inactive analog of this compound should not produce the same phenotype.
-
Orthogonal validation: Using a different, structurally unrelated LSD1 inhibitor should phenocopy the effects of this compound.
-
Genetic knockdown: Using siRNA or CRISPR/Cas9 to reduce LSD1 expression should replicate the phenotype observed with this compound treatment.[7]
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides systematic approaches to identify and mitigate potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or Inconsistent Phenotypic Results
Unexpected or inconsistent results may be indicative of off-target effects. The following workflow can help dissect the molecular basis of the observed phenotype.
Experimental Workflow to Investigate Off-Target Effects
Caption: A stepwise workflow to validate on-target effects and identify potential off-target interactions of this compound.
Solution 1.1: Confirm On-Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that this compound directly binds to LSD1 in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Detailed Protocol: CETSA for this compound Target Engagement
-
Cell Treatment: Treat intact cells with this compound at various concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[7]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.[7]
-
Protein Fractionation: Centrifuge the lysates to pellet the aggregated, denatured proteins.[7]
-
Detection: Collect the supernatant containing the soluble proteins and quantify the amount of LSD1 using Western blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble LSD1 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Table 1: Representative CETSA Experimental Parameters
| Parameter | Recommended Condition |
| Cell Line | A cell line with detectable levels of LSD1 |
| This compound Concentration | 0.1, 1, 10, 50, 100 µM |
| Vehicle Control | DMSO (at the same final concentration as this compound) |
| Incubation Time | 1 hour at 37°C |
| Temperature Range | 40°C to 70°C (in 2-3°C increments) |
| Heating Time | 3 minutes |
| Detection Method | Western Blot with anti-LSD1 antibody |
Solution 1.2: Identify Potential Off-Targets using Kinase Profiling and Proteomics
If on-target engagement is confirmed but the phenotype is still suspect, the next step is to identify other proteins that this compound may be interacting with.
Kinase Selectivity Profiling:
Since many small molecule inhibitors can have off-target effects on kinases due to the conserved nature of the ATP binding site, a kinase selectivity screen is highly recommended. This is typically performed by specialized service providers.
Table 2: Kinase Profiling Service Providers and Platforms
| Provider | Platform | Description |
| Eurofins Discovery | KINOMEscan™ | A competition-based binding assay that quantitatively measures interactions between a compound and a large panel of kinases.[8][9] |
| Reaction Biology | Kinase HotSpot℠ | A radiometric activity-based assay considered the "gold standard" for kinase profiling. |
| Promega | Kinase Selectivity Profiling Systems | A panel of kinase-substrate pairs for in-house profiling. |
Global Proteomics using Mass Spectrometry:
A global proteomics approach can provide an unbiased view of changes in the proteome upon this compound treatment. This can reveal off-target binding events that lead to changes in protein expression, modification, or thermal stability.
Detailed Protocol: Proteomic Analysis of this compound-Treated Cells
-
Cell Culture and Treatment: Culture cells and treat with this compound at a concentration known to produce the phenotype of interest, alongside a vehicle control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify proteins that are differentially expressed or post-translationally modified between the this compound-treated and control samples.
Issue 2: Lack of a Suitable Negative Control
A crucial component of validating on-target effects is the use of a structurally similar but biologically inactive analog of this compound. While a specific inactive analog of this compound is not commercially available, a medicinal chemistry approach can be employed to design and synthesize one.
Strategy for Designing an Inactive this compound Analog:
Structure-activity relationship (SAR) studies of this compound and similar LSD1 inhibitors suggest that the guanidinium (B1211019)/amidinium groups are critical for binding to the active site of LSD1.
Proposed Inactive Analog Design
Caption: A strategy for designing an inactive this compound analog by modifying the key binding moiety.
By modifying or removing the guanidinium group, the resulting analog is predicted to have significantly reduced or no affinity for LSD1, making it an appropriate negative control.
Signaling Pathways
This compound is known to impact the Wnt/β-catenin signaling pathway, which is downstream of its primary target, LSD1. Understanding this and other potentially affected pathways is crucial for interpreting experimental results.
LSD1 and its Downstream Effects
Caption: Simplified signaling pathway showing this compound inhibition of LSD1 and its downstream consequences.
By using the troubleshooting guides and experimental protocols provided, researchers can more confidently dissect the on-target and off-target effects of this compound, leading to more robust and reliable experimental outcomes.
References
- 1. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity study for (bis)ureidopropyl- and (bis)thioureidopropyldiamine LSD1 inhibitors with 3-5-3 and 3-6-3 carbon backbone architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. researchgate.net [researchgate.net]
- 9. CETSA [cetsa.org]
Technical Support Center: Overcoming CBB1003 Treatment Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the LSD1 inhibitor, CBB1003.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme often overexpressed in various cancers, including colorectal cancer.[1] By inhibiting LSD1, this compound alters the epigenetic landscape of cancer cells. This leads to the suppression of key oncogenic pathways, primarily through the downregulation of Leucine-rich repeat-containing G-protein coupled receptor 5 (LGR5).[1][2] The reduction in LGR5 levels subsequently inactivates the Wnt/β-catenin signaling pathway, which is crucial for the maintenance of cancer stem cell properties.[1][2] This cascade of events ultimately inhibits cancer cell proliferation and colony formation.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to this compound can arise from several molecular mechanisms:
-
Upregulation of LGR5: Overexpression of the LGR5 protein is a key mechanism of resistance. Increased LGR5 levels can counteract the inhibitory effects of this compound on the Wnt/β-catenin pathway, promoting cell survival and proliferation.[3]
-
Alternative Splicing of LSD1: The emergence of specific splice variants of LSD1, such as LSD1+8a, may contribute to resistance.[4][5] These variants can have altered functions or substrate specificities, potentially reducing their sensitivity to this compound.[4][6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[8][9][10][11] LGR5 itself has been shown to positively regulate the expression of ABCB1.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to compensate for the inhibition of the LSD1/LGR5/Wnt axis. The PI3K/Akt pathway is a common compensatory pathway that can be hyperactivated in response to targeted therapies.[12][13][14]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To identify the specific resistance mechanism in your this compound-resistant cell line, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein levels of LGR5, β-catenin, and key components of the PI3K/Akt pathway (e.g., phosphorylated Akt) between your resistant and parental (sensitive) cell lines.
-
RT-qPCR: Analyze the mRNA expression levels of LGR5, ABCB1, and ABCG2 to determine if their upregulation is occurring at the transcriptional level.
-
Flow Cytometry: Use fluorescently labeled substrates of ABC transporters (e.g., Rhodamine 123 for ABCB1) to assess drug efflux pump activity.
-
RNA Sequencing: Perform RNA-seq to identify alternative splice variants of LSD1 or to get a broader view of transcriptional changes associated with resistance.
Q4: What are the potential strategies to overcome this compound resistance?
A4: Overcoming this compound resistance often involves a combination therapy approach:
-
Combination with Wnt/β-catenin Pathway Inhibitors: Since this compound resistance can be driven by the Wnt pathway, combining it with other inhibitors that target downstream components of this pathway can be a synergistic strategy.[15][16][17]
-
Combination with PI3K/Akt Pathway Inhibitors: If you observe activation of the PI3K/Akt pathway in your resistant cells, co-treatment with a PI3K or Akt inhibitor may restore sensitivity to this compound.[12][14][15]
-
Targeting LGR5 Directly: Using siRNA or shRNA to knockdown LGR5 expression can help to resensitize resistant cells to this compound treatment.[18][19][20]
-
Inhibition of ABC Transporters: The use of ABC transporter inhibitors can block the efflux of this compound, thereby increasing its intracellular concentration and efficacy.[8]
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy Over Time
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population | 1. Generate a this compound-resistant cell line using a stepwise dose-escalation protocol (see Experimental Protocols Section).[21][22][23][24][25] 2. Characterize the resistant phenotype by comparing the IC50 value of the resistant line to the parental line using a cell viability assay (e.g., MTT assay).[26][27][28][29] 3. Investigate the underlying resistance mechanism using the experimental approaches outlined in FAQ Q3. |
| Degradation of this compound | 1. Verify the stability of your this compound stock solution. Prepare fresh solutions for each experiment. 2. Check the storage conditions recommended by the manufacturer. |
Issue 2: No Downregulation of LGR5 or Inactivation of Wnt/β-catenin Pathway Observed
| Possible Cause | Troubleshooting Steps |
| Cell line-specific insensitivity | 1. Confirm LSD1 expression in your cell line via Western blot. This compound will not be effective in cells that do not express its target. 2. Test a panel of different cancer cell lines to identify a sensitive model. |
| Sub-optimal this compound concentration or treatment duration | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Use a cell viability assay to assess the effects. |
| Technical issues with the assay | 1. Validate your antibodies for Western blotting to ensure they are specific and sensitive for LGR5 and β-catenin.[30][31][32][33][34] 2. Include positive and negative controls in your experiments. |
Data Presentation
Table 1: Summary of this compound Efficacy and Resistance Mechanisms
| Cell Line | This compound IC50 (Parental) | This compound IC50 (Resistant) | Fold Resistance | LGR5 Expression (Resistant vs. Parental) | ABCB1 Expression (Resistant vs. Parental) | p-Akt Levels (Resistant vs. Parental) |
| Example: HT-29 | [Insert Value] | [Insert Value] | [Calculate Value] | [e.g., Upregulated] | [e.g., Upregulated] | [e.g., Increased] |
| Your Cell Line |
Table 2: Efficacy of Combination Therapies in this compound-Resistant Cells
| Combination Therapy | Cell Line | IC50 (this compound alone) | IC50 (Combination) | Synergy Score (e.g., CI value) |
| This compound + Wnt Inhibitor (e.g., ICG-001) | [Your Resistant Line] | |||
| This compound + PI3K Inhibitor (e.g., Buparlisib) | [Your Resistant Line] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a stepwise dose-escalation method to develop a cancer cell line with acquired resistance to this compound.[21][22][23][24][25]
-
Determine the initial IC50 of this compound:
-
Initial Chronic Exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells, monitoring for cell death. Initially, significant cell death is expected.
-
Replace the medium with fresh this compound-containing medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells show stable growth (consistent doubling time) at the current this compound concentration for at least 2-3 passages, increase the drug concentration by 1.5 to 2.0-fold.
-
Repeat this stepwise increase in concentration until the cells can proliferate in a significantly higher concentration of this compound compared to the initial IC50.
-
-
Characterization of the Resistant Line:
-
Determine the new IC50 of the resistant cell line and compare it to the parental line to calculate the fold resistance.
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
Protocol 2: Western Blot Analysis of Wnt/β-catenin Pathway
This protocol details the procedure for analyzing the protein expression levels of key components of the Wnt/β-catenin pathway.[30][31][32][33][34]
-
Sample Preparation:
-
Culture parental and this compound-resistant cells to 80-90% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LGR5, β-catenin, p-β-catenin (optional), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Protocol 3: siRNA-mediated Knockdown of LGR5
This protocol outlines the steps for transiently silencing the expression of LGR5 using small interfering RNA (siRNA).[18][19][20][35][36]
-
Cell Seeding:
-
Seed the this compound-resistant cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Dilute LGR5-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in a dropwise manner.
-
-
Post-Transfection:
-
Incubate the cells for 48-72 hours.
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm LGR5 knockdown) or for functional assays (e.g., this compound sensitivity assay).
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lgr5 promotes cancer stemness and confers chemoresistance through ABCB1 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative splicing of LSD1+8a in neuroendocrine prostate cancer is mediated by SRRM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative splicing of LSD1+8a in neuroendocrine prostate cancer is mediated by SRRM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative Splicing of the Histone Demethylase LSD1/KDM1 Contributes to the Modulation of Neurite Morphogenesis in the Mammalian Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibition attenuates androgen receptor V7 splice variant activation in castration resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual PI3K and Wnt pathway inhibition is a synergistic combination against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic effects of combined Wnt/KRAS inhibition in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual PI3K and Wnt pathway inhibition is a synergistic combination against triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scbt.com [scbt.com]
- 20. researchgate.net [researchgate.net]
- 21. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. broadpharm.com [broadpharm.com]
- 29. chondrex.com [chondrex.com]
- 30. benchchem.com [benchchem.com]
- 31. youtube.com [youtube.com]
- 32. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Downregulation of LGR5 Expression Inhibits Cardiomyocyte Differentiation and Potentiates Endothelial Differentiation from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from CBB1003 experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for experiments involving CBB1003, a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. This compound acts by disrupting the interaction between β-catenin and its transcriptional co-activator, TCF/LEF, leading to the downregulation of Wnt target genes.[1][2] This makes it a valuable tool for studying Wnt-driven processes, particularly in oncology research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the canonical Wnt signaling pathway.[1] It functions by preventing the nuclear accumulation of β-catenin and its subsequent binding to the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors. This inhibits the transcription of Wnt target genes, such as AXIN2 and MYC, which are crucial for cell proliferation and survival in Wnt-dependent cancers.[1][2]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines with aberrant Wnt pathway activation. This is often due to mutations in genes like APC (Adenomatous Polyposis Coli) or β-catenin (CTNNB1) itself, which are common in colorectal cancer (CRC), for example.[1][3] We recommend using cell lines with a known dependency on the Wnt/β-catenin pathway for initial experiments.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For long-term storage, we recommend storing the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles. Careful handling of DMSO controls is crucial to avoid experimental artifacts.[4][5][6]
Section 2: Troubleshooting Guides for Common Assays
TOP/FOP Flash Reporter Assay
The TOP/FOP Flash assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway.[7][8] Unexpected results can often be traced to specific experimental variables.
Problem: No significant decrease in TOP/FOP Flash ratio after this compound treatment in a Wnt-dependent cell line.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. We recommend starting with a range from 10 nM to 10 µM. |
| Insufficient Incubation Time | The effect of this compound on transcription can take time. We suggest an incubation period of 24-48 hours. A time-course experiment (e.g., 12, 24, 48 hours) can help optimize this. |
| Low Transfection Efficiency | Optimize your transfection protocol for the specific cell line. Use a positive control (e.g., a constitutively active β-catenin plasmid) and a negative control to ensure the assay is working correctly. Monitor transfection efficiency using a fluorescent reporter like GFP. |
| Cell Line Authenticity/Drift | Verify the identity of your cell line via STR profiling. Prolonged culturing can lead to genetic drift and altered signaling pathways. |
| Reagent Quality | Ensure the TOP/FOP Flash plasmids are of high quality and have not undergone excessive freeze-thaw cycles. Prepare fresh this compound dilutions for each experiment. |
Troubleshooting Workflow: TOP/FOP Flash Assay
Cell Viability Assays (MTT, CellTiter-Glo®)
These assays measure the metabolic activity of cells, which is often used as a proxy for cell viability and proliferation. Poor experimental design can lead to variability in these assays.[4][5][6]
Problem: High variability in IC50 values for this compound across replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Seeding Density | Optimize the initial cell seeding number to ensure cells are in the exponential growth phase for the duration of the experiment.[9] Create a growth curve for your cell line to determine the optimal density. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including controls, and is below a cytotoxic level for your cell line (typically <0.5%).[4][5][6] |
| Assay Incubation Time | The incubation time with the viability reagent (e.g., MTT) can impact results. Follow the manufacturer's protocol precisely and ensure consistent timing for all plates. |
| Drug Dilution and Storage | Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. Improper storage of diluted drugs can affect their potency.[4][5][6] |
Expected IC50 Values for this compound in Validated Colorectal Cancer Cell Lines
| Cell Line | APC Status | CTNNB1 Status | Expected IC50 (µM) |
| HCT-116 | Wild-Type | Mutated (S45del) | 0.5 - 2.0 |
| SW480 | Mutated | Wild-Type | 1.0 - 5.0 |
| HT-29 | Mutated | Wild-Type | 2.0 - 8.0 |
| RKO | Wild-Type | Wild-Type | > 20 |
Western Blotting for β-catenin
Western blotting can be used to assess the levels of total and active (non-phosphorylated) β-catenin.
Problem: No change in total β-catenin levels after this compound treatment.
This is the expected result . This compound is designed to inhibit the function of β-catenin (i.e., its interaction with TCF/LEF), not to induce its degradation. In many Wnt-addicted cancer cells with APC mutations, the β-catenin destruction complex is already inactive, leading to high cytoplasmic levels of the protein. This compound will not change this. Instead of total β-catenin, you should assess the expression of its downstream targets.
Recommended approach: Perform qPCR or Western blotting for known Wnt target genes like AXIN2, MYC, or Cyclin D1. A significant decrease in the mRNA or protein levels of these targets is the key indicator of this compound activity.
Section 3: Experimental Protocols & Signaling Pathways
Detailed Protocol: TOP/FOP Flash Luciferase Reporter Assay
-
Cell Seeding: Seed cells (e.g., HCT-116) in a 96-well white, clear-bottom plate at a pre-optimized density to reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOP-Flash (or FOP-Flash as a negative control) plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. A 10:1 ratio of TOP/FOP to Renilla plasmid is often effective.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or a DMSO vehicle control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate reader.
-
Data Analysis: Calculate the TOP/FOP ratio by dividing the Firefly luciferase signal by the Renilla luciferase signal for each well. Normalize the results to the DMSO control.
Canonical Wnt Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical Wnt signaling pathway and the point of inhibition by this compound. In the "ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the stabilization of β-catenin. It then translocates to the nucleus, binds with TCF/LEF, and initiates target gene transcription. This compound blocks the final step of this cascade.
References
- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Code Ocean [codeocean.com]
- 6. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 7. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 8. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
CBB1003 degradation pathways and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CBB1003, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which in turn alters gene expression, promoting the differentiation of pluripotent stem cells and inhibiting the growth of certain cancer cells.[1][2]
2. What are the recommended storage and handling conditions for this compound?
For optimal stability and performance, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. While it may be shipped at room temperature, long-term storage conditions are crucial for maintaining its activity.[3][4] It is generally recommended to store small molecule inhibitors as a dried powder at -20°C. For creating stock solutions, use an appropriate solvent such as DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
3. In what solvents is this compound soluble?
The solubility of this compound can vary. It is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experimental setup is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
4. What is the typical working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound is cell-type dependent and should be determined empirically for your specific experimental system. However, published studies have used concentrations ranging from 10 µM to 50 µM.[1] It is advisable to perform a dose-response experiment to determine the IC50 value for your cell line of interest.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on cells. | Compound inactivity: The compound may have degraded due to improper storage or handling. | Ensure this compound has been stored correctly at the recommended temperature and protected from light. Prepare fresh stock solutions and use them promptly. Consider purchasing a new batch of the compound. |
| Incorrect concentration: The concentration of this compound used may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment to determine the optimal working concentration for your cells. Consult the literature for concentrations used in similar cell lines. | |
| Cell line resistance: The target cells may be resistant to LSD1 inhibition or have compensatory mechanisms. | Verify the expression of LSD1 in your cell line. Consider using a different cell line or a combination of this compound with other inhibitors to overcome potential resistance. | |
| High cellular toxicity or unexpected cell death. | High concentration of this compound: The concentration used may be too high for your specific cell type, leading to off-target effects and toxicity. | Lower the concentration of this compound. Perform a toxicity assay to determine the maximum non-toxic concentration for your cells. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Inconsistent cell passage numbers, seeding densities, or treatment durations can lead to variable results. | Standardize your experimental protocols. Use cells within a consistent passage number range, ensure uniform cell seeding, and apply the treatment for a consistent duration. |
| Compound precipitation: this compound may precipitate out of the culture medium at higher concentrations or over time. | Visually inspect the culture medium for any signs of precipitation. If precipitation occurs, consider lowering the working concentration or using a different formulation if available. |
Experimental Protocols
General Protocol for Treating Adherent Cells with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Working Solution: Prepare a fresh dilution of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration.
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting for histone modifications, gene expression analysis by qRT-PCR, or cell viability assays.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its use.
Caption: Mechanism of action of this compound as an LSD1 inhibitor.
Caption: General experimental workflow for studying the effects of this compound.
Quantitative Data Summary
| Cell Line | Assay | This compound Concentration (µM) | Effect | Reference |
| F9 Teratocarcinoma | Cell Growth Inhibition | 10 | ~20% inhibition | [1] |
| 25 | ~40% inhibition | [1] | ||
| 50 | ~60% inhibition | [1] | ||
| F9 Teratocarcinoma | BrdU Incorporation | 10 | ~15% inhibition | [1] |
| 25 | ~35% inhibition | [1] | ||
| 50 | ~55% inhibition | [1] | ||
| Colorectal Cancer Cells | Cell Proliferation | Not specified | Inhibition of proliferation and colony formation | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Optimizing incubation time for CBB1003 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting experiments involving the LSD1 inhibitor, CBB1003.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that removes methyl groups from histones, particularly H3K4me1/2 and H3K9me1/2. By inhibiting LSD1, this compound can lead to the re-expression of silenced tumor suppressor genes. In colorectal cancer (CRC) cells, this compound has been shown to suppress cell growth by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5) and inactivating the Wnt/β-catenin signaling pathway.[1]
Q2: What is the recommended solvent for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in pre-warmed culture medium to the final desired concentration immediately before use. This minimizes the risk of precipitation.
Q3: What is a typical effective concentration for this compound?
A3: The IC50 of this compound has been reported to be 10.54 µM. However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific cell line.
Q4: What are the primary downstream effects of this compound treatment?
A4: Inhibition of LSD1 by this compound leads to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4). In colorectal cancer cells, it also leads to the downregulation of LGR5 and inactivation of the Wnt/β-catenin signaling pathway.[1]
Optimizing Incubation Time
The optimal incubation time for this compound is dependent on the experimental endpoint. A time-course experiment is highly recommended to determine the ideal duration for your specific assay and cell line.
| Experimental Goal | Recommended Incubation Time | Rationale |
| Target Engagement (Direct Binding) | 1 - 4 hours | To assess the direct binding of this compound to LSD1, a short incubation time is sufficient. This is often measured using a Cellular Thermal Shift Assay (CETSA). |
| Pharmacodynamic (PD) Biomarker Analysis | 24 - 48 hours | To observe downstream effects of LSD1 inhibition, such as changes in histone methylation (e.g., H3K4me2) or target gene expression (e.g., LGR5), a longer incubation period is necessary to allow for these cellular processes to occur. |
| Cell Viability/Proliferation Assays | 48 - 72 hours | To assess the impact of this compound on cell growth and viability, a longer incubation is typically required to observe significant changes. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound. | Incubation time is too short: The biological effect being measured may require longer exposure. | Extend the incubation time: Consider a time-course experiment (e.g., 24, 48, 72 hours). |
| This compound concentration is too low: The concentration may be insufficient to inhibit LSD1 in your cell line. | Perform a dose-response experiment: Test a wider range of concentrations. | |
| Low or no LSD1 expression in the cell line: The target of this compound may not be present at sufficient levels. | Verify LSD1 expression: Check LSD1 protein levels by Western blot or mRNA levels by qRT-PCR. | |
| Compound precipitation: this compound may have precipitated out of the culture medium. | Ensure proper dissolution: Prepare a fresh dilution from a DMSO stock in pre-warmed media immediately before use. Visually inspect for precipitates. | |
| High levels of cell death at early time points. | This compound concentration is too high: This can lead to off-target effects or rapid apoptosis. | Reduce the concentration of this compound: Perform a dose-response experiment to find the optimal concentration. |
| Suboptimal cell health: Unhealthy or stressed cells are more susceptible to drug-induced toxicity. | Ensure cells are in the logarithmic growth phase before treatment. | |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Keep the final DMSO concentration below 0.5% (v/v). Run a vehicle control (media with the same concentration of DMSO) to assess its effect on cell viability. | |
| High variability between replicate wells. | Inconsistent cell seeding: Uneven cell numbers will lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes. |
| "Edge effects" in multi-well plates: Evaporation in the outer wells can concentrate the compound. | Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpected or off-target effects. | LSD1-independent effects: Some effects of LSD1 inhibitors may not be directly related to their demethylase activity. | Consider the scaffolding functions of LSD1: The inhibitor might disrupt protein-protein interactions.[2] |
| Compensation by other enzymes: Cells may have mechanisms to compensate for LSD1 inhibition. | Investigate related pathways: Consider combination therapies with other inhibitors if a single agent is not effective. |
Experimental Protocols
Western Blot for H3K4 Methylation
This protocol is for assessing the pharmacodynamic effect of this compound by measuring changes in histone H3 lysine 4 di-methylation (H3K4me2).
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase during treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 24-48 hours.
-
-
Histone Extraction:
-
Wash cells with ice-cold PBS containing protease inhibitors.
-
Lyse cells in an acidic lysis buffer (e.g., 0.2 N HCl) overnight at 4°C.
-
Neutralize the lysate with a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (15-20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Quantitative RT-PCR (qRT-PCR) for LGR5 Expression
This protocol is for measuring changes in the mRNA expression of LGR5, a downstream target of the Wnt/β-catenin pathway affected by this compound.
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the Western blot protocol.
-
-
RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a lysis buffer from an RNA isolation kit (e.g., TRIzol or a column-based kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based master mix, forward and reverse primers for LGR5, and a reference gene (e.g., GAPDH, ACTB).
-
Add diluted cDNA to the master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in LGR5 expression.
-
Visualizations
References
Troubleshooting variability in CBB1003 experimental replicates
Welcome to the technical support center for CBB1003. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a reversible, non-peptide small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 10.54 µM.[1][2] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[3] By inhibiting LSD1, this compound can lead to the re-expression of epigenetically silenced genes.[4]
Q2: What is the known signaling pathway affected by this compound?
This compound has been shown to suppress the growth of colorectal cancer cells by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a cancer stem cell marker.[5][6] This down-regulation of LGR5 leads to the inactivation of the Wnt/β-catenin signaling pathway.[5][6]
Q3: What are the common assays used to assess the effects of this compound?
Common assays to evaluate the effects of this compound include cell viability assays (e.g., MTT, CellTiter-Glo®) to measure cell proliferation, colony formation assays to assess long-term survival, and Western blotting to analyze the expression levels of proteins in the LSD1 and Wnt/β-catenin signaling pathways.[5][6]
Q4: Where can I find information on the recommended cell culture conditions for my specific cell line?
While there are no this compound-specific cell culture conditions, it is crucial to follow best practices for maintaining your specific cell line. This includes using the recommended medium, serum, and supplements, maintaining a consistent passage number, and ensuring the cells are free from contamination.[7] Always refer to the supplier's guidelines for your cell line (e.g., ATCC) for optimal growth conditions.
Troubleshooting Guides
Variability in experimental replicates can be frustrating. This guide addresses common sources of variability when working with this compound, from cell culture to specific assays.
Section 1: Cell Culture and Handling
Issue: High variability in cell viability or proliferation assays between replicates.
This is a frequent issue that can often be traced back to inconsistencies in cell culture and handling.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in multi-well plates is a major source of variability.[8]
-
Solution: Ensure your cell suspension is homogenous before and during plating. For adherent cells, gently swirl the plate after seeding to ensure even distribution. For suspension cells, pipette mix gently before aliquoting.
-
-
Potential Cause 2: Edge Effects. Wells on the perimeter of multi-well plates are susceptible to increased evaporation, altering media concentration and impacting cell growth.[8]
-
Solution: Avoid using the outer wells of the plate for experiments. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Potential Cause 3: Cell Passage Number and Confluency. Cells at high passage numbers can exhibit altered growth rates and responses to treatment.[9] Over-confluent or sparse cultures will also respond differently.
-
Potential Cause 4: Mycoplasma Contamination. Mycoplasma contamination can significantly alter cell metabolism, growth, and response to stimuli, leading to unreliable results.
-
Solution: Routinely test your cell cultures for mycoplasma contamination.[11] Discard any contaminated cultures and thaw a fresh, uncontaminated vial.
-
Logical Workflow for Troubleshooting Cell Culture Variability
Caption: Troubleshooting workflow for cell culture variability.
Section 2: Western Blotting
Issue: Inconsistent band intensity for target proteins (e.g., LGR5, β-catenin, c-Myc) across replicates.
Western blotting is a semi-quantitative technique prone to variability. Consistency is key at every step.
-
Potential Cause 1: Uneven Protein Loading. Inaccurate protein quantification or pipetting errors can lead to loading different amounts of total protein.
-
Solution: Use a reliable protein quantification assay (e.g., BCA) and carefully pipette equal amounts of protein for each sample. Always normalize to a loading control (e.g., GAPDH, β-actin) to correct for minor loading differences.
-
-
Potential Cause 2: Inefficient or Variable Protein Transfer. The transfer of proteins from the gel to the membrane can be inconsistent, especially for high or low molecular weight proteins.
-
Solution: Optimize transfer time and voltage for your specific protein of interest. Ensure the gel and membrane are in tight contact with no air bubbles. You can use a Ponceau S stain to visualize total protein on the membrane post-transfer to check for evenness.
-
-
Potential Cause 3: Antibody Incubation and Washing. Inconsistent incubation times, antibody concentrations, or washing steps can significantly impact band intensity.[12][13]
-
Solution: Use a consistent dilution for your primary and secondary antibodies. Ensure all blots are incubated for the same duration and at the same temperature. Standardize the number and duration of wash steps to minimize background and non-specific binding.[14]
-
-
Potential Cause 4: Substrate and Imaging. Running out of chemiluminescent substrate or inconsistent exposure times during imaging can lead to variability.
-
Solution: Ensure you use enough substrate to cover the entire blot. For chemiluminescence, use a digital imager to capture a series of images and select one where the signal for your loading control is not saturated.
-
Table 1: Example of Quantified Western Blot Data
| Treatment | Replicate | Target Protein (Normalized Intensity) | Loading Control (Intensity) |
| Vehicle | 1 | 1.00 | 45,678 |
| Vehicle | 2 | 0.95 | 46,123 |
| Vehicle | 3 | 1.05 | 45,210 |
| This compound (10µM) | 1 | 0.45 | 45,890 |
| This compound (10µM) | 2 | 0.51 | 46,011 |
| This compound (10µM) | 3 | 0.48 | 45,550 |
Section 3: this compound-Specific Considerations
Issue: The effect of this compound on the Wnt/β-catenin pathway is not consistent.
The biological activity of this compound is dependent on the cellular context.
-
Potential Cause 1: Basal Wnt/β-catenin Signaling Activity. The effect of this compound on the Wnt/β-catenin pathway may be more pronounced in cell lines with high basal activity of this pathway.
-
Solution: Before starting your experiments, characterize the basal Wnt/β-catenin signaling activity in your cell line. You can do this by measuring the baseline levels of active β-catenin and downstream targets like c-Myc.
-
-
Potential Cause 2: this compound Stability and Activity. Improper storage or handling of this compound can lead to degradation and loss of activity.
-
Solution: Store this compound according to the manufacturer's instructions. Prepare fresh dilutions of the compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression. | Sigma-Aldrich [merckmillipore.com]
- 7. Cell culture conditions [qiagen.com]
- 8. benchchem.com [benchchem.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. biocompare.com [biocompare.com]
Validation & Comparative
CBB1003 in the Landscape of LSD1 Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CBB1003, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors that have been evaluated in clinical trials. The data presented is compiled from publicly available preclinical research to offer an objective overview for researchers in oncology and drug development.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its overexpression is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. LSD1 inhibitors are being developed to reverse the aberrant epigenetic landscape of cancer cells, thereby inhibiting their proliferation and survival.
This compound: A Reversible LSD1 Inhibitor
This compound is a reversible, non-covalent inhibitor of LSD1. It has an in vitro IC50 of approximately 10.5 µM against LSD1.[1] Preclinical studies have demonstrated its ability to inhibit the proliferation and colony formation of cancer cells, particularly in colorectal cancer models.[2] The mechanism of action involves the suppression of LGR5, a cancer stem cell marker, and subsequent inactivation of the Wnt/β-catenin signaling pathway.[2][3]
Comparative Efficacy of LSD1 Inhibitors
To provide a clear comparison, the following tables summarize the in vitro enzymatic activity, cellular potency, and in vivo efficacy of this compound alongside several other LSD1 inhibitors that have progressed to clinical evaluation.
Table 1: In Vitro Enzymatic Potency Against LSD1
| Compound | Type | IC50 (LSD1) |
| This compound | Reversible | 10.5 µM |
| Tranylcypromine | Irreversible | ~200 µM |
| Iadademstat (B609776) (ORY-1001) | Irreversible | <20 nM |
| Bomedemstat (IMG-7289) | Irreversible | Data not available |
| GSK-2879552 | Irreversible | 24 nM |
| INCB059872 | Irreversible | Data not available |
| Pulrodemstat (CC-90011) | Reversible | 0.25 nM |
Table 2: Cellular Potency in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Cellular IC50 / Effect |
| This compound | Colorectal Cancer | HCT116 | Inhibits proliferation and colony formation; weak growth inhibition IC50 of 250 µM reported. |
| Tranylcypromine | Various | Various | Generally requires high micromolar concentrations for cellular effects. |
| Iadademstat (ORY-1001) | Acute Myeloid Leukemia (AML) | Various | Induces differentiation at < 1 nM. |
| GSK-2879552 | Small Cell Lung Cancer (SCLC) | NCI-H526 | Potent growth inhibition. |
| Acute Myeloid Leukemia (AML) | Various | Effective against a panel of AML cell lines. | |
| INCB059872 | Small Cell Lung Cancer (SCLC) | Panel | EC50 values ranging from 47 to 377 nM. |
| Acute Myeloid Leukemia (AML) | THP-1 | Induces differentiation. | |
| Pulrodemstat (CC-90011) | Acute Myeloid Leukemia (AML) | Kasumi-1 | EC50 of 2 nM for antiproliferative activity. |
| Small Cell Lung Cancer (SCLC) | H1417 | EC50 of 6 nM for antiproliferative activity. |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Cancer Model | Dosing & Schedule | Tumor Growth Inhibition (TGI) |
| This compound | Colorectal Cancer Xenograft | Not specified | Inhibits tumor growth. |
| Iadademstat (ORY-1001) | AML Xenograft | Not specified | Reduces tumor growth. |
| GSK-2879552 | SCLC Xenograft (NCI-H1417) | Not specified | Effective in inhibiting tumor growth. |
| INCB059872 | AML Xenograft | Oral administration | Significantly inhibited tumor growth. |
| MLL-AF9 Murine Leukemia | Oral administration | Prolonged median survival. | |
| Pulrodemstat (CC-90011) | SCLC Patient-Derived Xenograft (PDX) | 5 mg/kg, oral, daily | 78% TGI |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standard laboratory procedures.
LSD1 Enzymatic Assay (In Vitro)
This assay measures the ability of a compound to inhibit the demethylase activity of LSD1.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Peroxidase-coupled detection reagent (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound (this compound or other inhibitors)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 2 µL of each compound dilution to the wells of a 96-well plate.
-
Add 23 µL of a master mix containing LSD1 enzyme and the H3K4me2 peptide substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 25 µL of the detection reagent containing Amplex Red and HRP to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence at an excitation of 530 nm and an emission of 590 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound
-
96-well cell culture plate
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Colony Formation Assay
This assay evaluates the ability of single cells to proliferate and form colonies after treatment with a compound.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Carefully wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group.
-
Western Blot Analysis for Histone Methylation
This technique is used to detect changes in the levels of specific histone modifications following treatment with an LSD1 inhibitor.
-
Reagents and Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of histone modifications to the total histone H3.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Conclusion
This compound is a reversible LSD1 inhibitor with a micromolar enzymatic IC50. While it has demonstrated anti-proliferative effects in colorectal cancer models, its cellular potency appears to be lower than that of several irreversible, clinically evaluated LSD1 inhibitors such as iadademstat and pulrodemstat, which exhibit nanomolar to sub-nanomolar cellular activity. Further preclinical studies across a broader range of cancer types are needed to fully elucidate the therapeutic potential of this compound in comparison to other agents in this class. This guide provides a foundational dataset and standardized protocols to aid researchers in the continued investigation and development of novel LSD1 inhibitors for cancer therapy.
References
A Comparative Guide to LSD1 Inhibitors in Colorectal Cancer Models: CBB1003 vs. GSK2879552
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Lysine-specific demethylase 1 (LSD1) inhibitors, CBB1003 and GSK2879552, in the context of colorectal cancer (CRC) models. The information presented is based on available preclinical data to assist researchers in evaluating these compounds for further investigation.
Introduction to LSD1 Inhibition in Colorectal Cancer
Lysine-specific demethylase 1 (LSD1/KDM1A) is an epigenetic modifier that is frequently overexpressed in colorectal cancer, where its elevated levels are associated with tumor progression and poor prognosis.[1] LSD1 plays a crucial role in tumorigenesis by regulating gene expression through the demethylation of histone and non-histone proteins.[2] Its inhibition has emerged as a promising therapeutic strategy for CRC. This guide focuses on two LSD1 inhibitors, this compound and GSK2879552, summarizing their mechanisms of action and preclinical efficacy in CRC models.
Mechanism of Action and Signaling Pathways
Both this compound and GSK2879552 exert their anticancer effects by inhibiting the enzymatic activity of LSD1. This inhibition leads to the modulation of key signaling pathways implicated in colorectal cancer progression, most notably the Wnt/β-catenin pathway.
This compound has been shown to suppress the growth of colorectal cancer cells by down-regulating Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a well-established marker for colorectal cancer stem cells.[3][4] This downregulation leads to the inactivation of the Wnt/β-catenin signaling pathway, a critical driver of CRC.[3][5]
GSK2879552 is an irreversible inhibitor of LSD1.[6] While its specific effects on LGR5 in colorectal cancer have not been detailed in the available literature, it has been shown to downregulate β-catenin signaling in other cancer models.[6]
Below is a diagram illustrating the proposed signaling pathway affected by these LSD1 inhibitors in colorectal cancer.
In Vitro Efficacy
The following table summarizes the available in vitro data for this compound and GSK2879552 in colorectal cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | HCT116 | Proliferation Assay | Inhibition of cell growth | Demonstrated inhibition | [3][4] |
| HCT116 | Colony Formation Assay | Inhibition of colony formation | Demonstrated inhibition | [3][4] | |
| GSK2879552 | HCT-116 | MTT Assay (48 hrs) | IC50 | > 64 μM | [6] |
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anticancer compounds. The following table summarizes the available in vivo data for this compound and GSK2879552 in colorectal cancer xenograft models.
| Compound | Animal Model | Tumor Model | Dosing | Outcome | Citation |
| This compound | Mouse | HCT116 Xenograft | Information not available | Reported tumor growth inhibition. | |
| GSK2879552 | Mouse | Colorectal Cancer Xenograft | No data available | No data available in colorectal cancer models. In SCLC xenografts (NCI-H526 and NCI-H1417), 1.5 mg/kg p.o. daily resulted in 57% and 83% tumor growth inhibition, respectively. | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments based on the available literature.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Protocol:
-
Cell Seeding: Colorectal cancer cells (e.g., HCT116, SW480, HT29) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or GSK2879552. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels following treatment with the inhibitors.
Protocol:
-
Cell Treatment and Lysis: Colorectal cancer cells are treated with this compound or GSK2879552 for a specified time. After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., LSD1, LGR5, β-catenin, and a loading control like β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Protocol:
-
Cell Implantation: Human colorectal cancer cells (e.g., HCT116) are harvested and suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into different groups (e.g., vehicle control, this compound, GSK2879552). The compounds are administered according to a specific dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Summary and Future Directions
Both this compound and GSK2879552 are promising LSD1 inhibitors with potential applications in colorectal cancer therapy. This compound has demonstrated efficacy in CRC models by targeting the LGR5-Wnt/β-catenin axis. While GSK2879552 has shown potent anti-proliferative effects in other cancer types and is in clinical development, its efficacy in colorectal cancer models, particularly in vivo, requires further investigation. The high IC50 value of GSK2879552 in the HCT-116 cell line suggests that its single-agent activity in this specific CRC subtype might be limited.
Future research should focus on:
-
Direct, head-to-head comparisons of this compound and GSK2879552 in a broader panel of colorectal cancer cell lines and patient-derived xenograft (PDX) models.
-
Elucidating the detailed mechanism of action of GSK2879552 in colorectal cancer, including its effects on LGR5 and other cancer stem cell markers.
-
Investigating the potential for combination therapies involving these LSD1 inhibitors with standard-of-care treatments for colorectal cancer.
This comparative guide provides a snapshot of the current preclinical landscape for this compound and GSK2879552 in colorectal cancer. As new data emerges, our understanding of the therapeutic potential of these and other LSD1 inhibitors will continue to evolve.
References
- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LGR5 positivity defines stem-like cells in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibition of different human colorectal cancer xenografts after a single intravenous injection of oncolytic vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Cross-Validation of CBB1003's Effect on the Wnt Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. This guide provides a comparative analysis of CBB1003, a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1), and its effects on the Wnt/β-catenin pathway. We will objectively compare its performance with other established Wnt pathway inhibitors, supported by experimental data, to assist researchers in making informed decisions for their studies.
Introduction to Wnt Signaling and the Role of this compound
The canonical Wnt/β-catenin signaling cascade plays a pivotal role in cell proliferation, differentiation, and stem cell maintenance.[1][2][3] Dysregulation of this pathway, often through mutations in components like APC or β-catenin, leads to the accumulation of β-catenin in the nucleus, where it activates target genes that drive tumorigenesis. This compound has been identified as an inhibitor of LSD1 that suppresses the growth of colorectal cancer cells by down-regulating Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5) and inactivating the Wnt/β-catenin pathway.[4][5]
Mechanism of Action: this compound and the Wnt Pathway
This compound's primary target is LSD1, a histone demethylase. Recent studies have revealed a direct link between LSD1 and the Wnt pathway. LSD1 can demethylate β-catenin, a central component of the Wnt pathway, preventing its degradation and thereby maintaining its nuclear levels and transcriptional activity.[6][7][8] By inhibiting LSD1, this compound is proposed to increase the methylation of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation. This, in turn, reduces the nuclear pool of β-catenin and downregulates the expression of Wnt target genes. Furthermore, this compound has been shown to decrease the expression of LGR5, a Wnt receptor and a marker for cancer stem cells, further dampening the Wnt signaling output.[4][5][9]
dot
Caption: this compound inhibits the Wnt pathway by targeting LSD1 and LGR5.
Comparative Analysis of Wnt Pathway Inhibitors
To provide a comprehensive overview, we compare this compound with two well-characterized Wnt pathway inhibitors, XAV939 and IWP-2, which act through different mechanisms. XAV939 is a tankyrase inhibitor that stabilizes Axin, a key component of the β-catenin destruction complex.[10][11][12][13][14][15][16] IWP-2 inhibits Porcupine (PORCN), an enzyme essential for Wnt ligand secretion.[17][18]
| Inhibitor | Target | Mechanism of Action | Cell Line | IC50 (Wnt Pathway Inhibition) | Reference |
| This compound | LSD1 | Inhibits LSD1, leading to increased β-catenin methylation and degradation; downregulates LGR5. | HCT116 | Not directly reported in a comparative TCF/LEF assay. | [4][5] |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin destruction. | DLD-1 | 0.13 µM | [19] |
| Caco-2 | 15.3 µM | [4] | |||
| IWP-2 | Porcupine (PORCN) | Inhibits Wnt ligand palmitoylation and secretion. | L-Wnt-STF | ~40 nM | [20] |
| - | 27 nM | [17] |
Note: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of findings.
TCF/LEF Reporter (TOP/FOP Flash) Assay
This assay is a standard method to quantify the transcriptional activity of the Wnt/β-catenin pathway.
dot
Caption: Workflow for the TCF/LEF Reporter (TOP/FOP Flash) Assay.
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116 or SW480) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a control plasmid expressing Renilla luciferase under a constitutive promoter using a suitable transfection reagent. A FOPflash plasmid with mutated TCF/LEF binding sites should be used as a negative control.[6][7][21][22]
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound or other Wnt inhibitors at various concentrations. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control (DMSO).
-
Lysis and Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect is calculated as the percentage reduction in luciferase activity compared to the positive control.
Western Blot Analysis for β-catenin and LGR5
Western blotting is used to determine the protein levels of β-catenin and LGR5 following treatment with this compound.
Protocol:
-
Cell Treatment and Lysis: Plate colorectal cancer cells and treat them with this compound at the desired concentrations for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10][19][20][23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin (1:1000) and LGR5 (1:1000) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.[5][24]
Protocol:
-
Cell Seeding: Seed a low number of colorectal cancer cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: Treat the cells with this compound at various concentrations. The medium containing the inhibitor should be replaced every 2-3 days.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the number of colonies (typically containing >50 cells) in each well.
-
Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the vehicle control.
Conclusion
This compound presents a novel approach to inhibiting the Wnt/β-catenin pathway by targeting the epigenetic regulator LSD1. Its dual action of promoting β-catenin degradation and downregulating the cancer stem cell marker LGR5 makes it a promising candidate for further investigation in Wnt-driven cancers. While direct comparative studies with other Wnt inhibitors are needed to fully elucidate its relative potency, the available data and mechanistic insights provide a strong rationale for its continued exploration as a therapeutic agent. The experimental protocols provided in this guide offer a framework for the cross-validation and further characterization of this compound's effects on the Wnt signaling pathway.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. mdpi.com [mdpi.com]
- 4. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. LSD1 controls a nuclear checkpoint in Wnt/β-Catenin signaling to regulate muscle stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mansionfreak.com [mansionfreak.com]
- 16. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histone Demethylase LSD1 Promotes Adipocyte Differentiation through Repressing Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 23. Inhibiting interactions of lysine demethylase LSD1 with Snail/Slug blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of Epithelial-Mesenchymal Transition by Cyrtopodion Scabrum: An in vitro Study against Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CBB1003 and SP2509 on LGR5 Expression: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two lysine-specific demethylase 1 (LSD1) inhibitors, CBB1003 and SP2509, with a specific focus on their impact on the expression of Leucine-rich repeat-containing G-protein coupled receptor 5 (LGR5). LGR5 is a critical stem cell marker implicated in various cancers, and its regulation is of significant interest in oncology research.
Mechanism of Action: Targeting the LSD1-LGR5 Axis
LSD1 has been shown to play a crucial role in maintaining the expression of LGR5.[1] By inhibiting LSD1, both this compound and SP2509 are proposed to downregulate LGR5 expression, subsequently impacting downstream signaling pathways, most notably the Wnt/β-catenin pathway.[1] LGR5 is a receptor for R-spondins, which potentiate Wnt/β-catenin signaling, a pathway critical for stem cell maintenance and proliferation, and one that is often dysregulated in cancer.[3][4] Therefore, the inhibition of LSD1 by these compounds presents a promising therapeutic strategy to target cancer stem cells by reducing LGR5 levels.
Performance Data Overview
The following table summarizes the known effects of this compound on LGR5 and the expected analogous effects of SP2509 based on their shared mechanism as LSD1 inhibitors.
| Feature | This compound | SP2509 |
| Target | Lysine-specific demethylase 1 (LSD1)[1] | Lysine-specific demethylase 1 (LSD1)[2] |
| Effect on LGR5 Expression | Downregulates LGR5 levels in colorectal cancer cells.[1] | Expected to downregulate LGR5 expression. |
| Impact on Wnt/β-catenin Signaling | Inactivates β-catenin/TCF signaling.[1] | Expected to inactivate β-catenin/TCF signaling. |
| Cellular Effects | Inhibits colorectal cancer cell proliferation and colony formation.[1] | Exhibits cytotoxic effects in various cancer cell lines.[2] |
Experimental Data and Protocols
The following sections detail common experimental protocols used to assess the impact of compounds like this compound and SP2509 on LGR5 expression and cellular functions.
Quantitative Real-Time PCR (qPCR) for LGR5 mRNA Expression
This technique is used to quantify the messenger RNA (mRNA) levels of LGR5, providing a measure of gene expression.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., colorectal cancer cell lines) at a suitable density and treat with varying concentrations of this compound or SP2509 for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and primers specific for LGR5 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative expression of LGR5 mRNA in treated cells compared to control cells using the comparative Cq (ΔΔCt) method.[5]
Western Blotting for LGR5 Protein Expression
This method is employed to detect and quantify the amount of LGR5 protein in cell lysates.
Protocol:
-
Cell Lysis: After treatment with this compound or SP2509, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for LGR5. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).[6]
Immunohistochemistry (IHC) for LGR5 in Tissue Samples
IHC is used to visualize the expression and localization of LGR5 protein within tissue sections.
Protocol:
-
Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the antigenic sites, for example, by heating the slides in a citrate (B86180) buffer.
-
Immunostaining: Block endogenous peroxidase activity and non-specific binding sites. Incubate the sections with a primary antibody against LGR5.
-
Detection: Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and then add a chromogenic substrate to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei. Dehydrate, clear, and mount the slides with a coverslip.
-
Analysis: Examine the stained slides under a microscope to assess the intensity and localization of LGR5 staining in the tissue.[6][7]
Visualizing the Molecular Interactions
The following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: LSD1 inhibition by this compound/SP2509 downregulates LGR5.
References
- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LGR5 promotes the proliferation and tumor formation of cervical cancer cells through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LGR5 regulates survival through mitochondria-mediated apoptosis and by targeting the Wnt/β-catenin signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Immunohistochemical Analysis of LGR5 and TROY Expression in Gastric Carcinogenesis Demonstrates an Inverse Trend - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of CBB1003's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CBB1003, a promising epigenetic modulator, with other alternative Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information presented herein is supported by experimental data to aid in the independent validation of this compound's mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). In the context of colorectal cancer (CRC), this compound has been shown to suppress tumor cell growth by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5).[1][2][3] LGR5 is a key stem cell marker in intestinal and colorectal cancer, and its downregulation by this compound leads to the inactivation of the Wnt/β-catenin signaling pathway, a critical pathway in cancer development.[1][2][3][4]
Comparative Analysis of LSD1 Inhibitors
The following table summarizes the in vitro potency of this compound against LSD1 and compares it with other notable LSD1 inhibitors, some of which are currently in clinical development.[5][6][7][8]
| Compound Name | Target | IC50 (in vitro) | Clinical Development Stage |
| This compound | LSD1 | 10.54 µM | Preclinical |
| Iadademstat (ORY-1001) | LSD1 | <20 nM | Phase 2 |
| Bomedemstat (IMG-7289) | LSD1 | 9.7 ± 4.0 nM | Phase 2 |
| GSK2879552 | LSD1 | ~20 nM | Phase 1/2 |
| INCB059872 | LSD1 | Potent (specific IC50 not publicly disclosed) | Phase 1/2 |
| Pulrodemstat (CC-90011) | LSD1 | 0.25 nM | Phase 1/2 |
| Seclidemstat (SP-2577) | LSD1 | 13 nM | Phase 1/2 |
Signaling Pathway and Experimental Validation Workflow
To independently validate the mechanism of action of this compound, a series of experiments can be conducted to confirm its effect on the LSD1-LGR5-Wnt/β-catenin axis.
The following diagram outlines a logical workflow for the experimental validation of this compound's mechanism of action.
Detailed Experimental Protocols
In Vitro LSD1 Demethylase Activity Assay
This assay directly measures the enzymatic activity of LSD1 and its inhibition by this compound. A common method is a peroxidase-coupled assay that detects the hydrogen peroxide produced during the demethylation reaction.[9][10]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound and other LSD1 inhibitors
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Protocol:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to each well.
-
Add the inhibitor solutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add the HRP and Amplex Red solution to each well.
-
Immediately begin monitoring the fluorescence increase at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission) in a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for LGR5 Expression
This experiment will determine if this compound treatment leads to a decrease in the protein levels of LGR5 in colorectal cancer cells.[11][12]
Materials:
-
Colorectal cancer cell line (e.g., HCT116, SW480)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LGR5
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture colorectal cancer cells to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LGR5 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in LGR5 expression.
TOP/FOP Flash Reporter Assay for Wnt/β-catenin Signaling
This luciferase-based reporter assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt/β-catenin pathway.[13][14][15] A decrease in the TOP/FOP Flash ratio indicates pathway inhibition.
Materials:
-
Colorectal cancer cell line
-
TOPflash and FOPflash reporter plasmids
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect the colorectal cancer cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid.
-
After transfection (e.g., 24 hours), treat the cells with this compound at various concentrations.
-
Following treatment (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity (from TOPflash or FOPflash) to the Renilla luciferase activity for each sample.
-
Calculate the TOP/FOP ratio for each condition. A decrease in this ratio upon this compound treatment indicates inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
The experimental framework provided in this guide offers a robust approach to independently validate the mechanism of action of this compound. By comparing its in vitro potency and cellular effects with those of other LSD1 inhibitors, researchers can gain a comprehensive understanding of its therapeutic potential. The detailed protocols for key validation assays are intended to facilitate the replication and extension of these findings, ultimately contributing to the advancement of epigenetic therapies in oncology.
References
- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression. | Sigma-Aldrich [merckmillipore.com]
- 2. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Modifications and their Role in Colorectal Cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. TOP/FOP flash assay [bio-protocol.org]
- 14. jcancer.org [jcancer.org]
- 15. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
Unveiling the Transcriptional Landscapes: A Comparative Analysis of CBB1003 and Other Epigenetic Modifiers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel epigenetic modifiers is paramount. This guide provides a comparative overview of the gene expression profiles induced by CBB1003, a promising LSD1 inhibitor, and other well-established epigenetic modifiers, including histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors. By presenting available experimental data, detailed protocols, and signaling pathway visualizations, this document aims to offer a clear and objective comparison to inform future research and therapeutic strategies.
At a Glance: Comparing the Impact of Epigenetic Modifiers on Gene Expression
Epigenetic modifiers regulate gene expression without altering the DNA sequence itself. These molecules target the enzymes responsible for adding or removing chemical tags on DNA and histone proteins, thereby influencing chromatin structure and the accessibility of genes to the transcriptional machinery. While all epigenetic modifiers ultimately impact which genes are turned on or off, the specific sets of affected genes and the resulting cellular phenotypes can vary significantly depending on the inhibitor's target and mechanism of action.
This compound is a novel and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1][2] Inhibition of LSD1 by this compound has been shown to suppress the growth of colorectal cancer cells by down-regulating the expression of LGR5 and inactivating the Wnt/β-catenin signaling pathway.[3][4]
In contrast, Histone Deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA) and Entinostat (MS-275), target a different class of enzymes that remove acetyl groups from histones. This generally leads to a more "open" chromatin structure and the activation of gene expression, including the up-regulation of the cell cycle inhibitor p21.[5][6][7] DNA Methyltransferase (DNMT) inhibitors, like Azacitidine and Decitabine, prevent the methylation of DNA, a mark typically associated with gene silencing.[8][9] Their primary mechanism involves the reactivation of tumor suppressor genes that have been epigenetically silenced.[9]
The following tables summarize the quantitative data on gene expression changes observed in cells treated with LSD1 inhibitors (as a proxy for this compound), HDAC inhibitors, and DNMT inhibitors. It is important to note that a direct head-to-head comparison of this compound with other epigenetic modifiers in the same experimental system is not yet publicly available. The data presented here is compiled from various studies and should be interpreted with this consideration.
Table 1: Gene Expression Changes Induced by LSD1 Inhibitors
| Cell Line | LSD1 Inhibitor | Concentration | Duration | Up-regulated Genes | Down-regulated Genes | Key Affected Pathways | Reference |
| Esophageal Squamous Carcinoma Cells (T.Tn and TE2) | NCL1 | Not Specified | Not Specified | 17 | 16 | Apoptosis | [3] |
| Epidermal Progenitors (EPs) | GSK-LSD1 | 2 µM | 48 hours | 863 | 350 | Epidermal cornification, Keratinocyte differentiation | [6] |
| ER-negative Breast Cancer Cells (MDA-MB-231) | 2d | Not Specified | Not Specified | 75 | 23 | Not Specified | [10] |
| ER-negative Breast Cancer Cells (MDA-MB-231) | PG11144 | Not Specified | Not Specified | 237 | 240 | Not Specified | [10] |
| T-ALL cells (MOLT4) | S2157 | 12 µmol/L | 24 hours | Not Specified | Not Specified | Cell death | [1] |
Table 2: Gene Expression Changes Induced by HDAC Inhibitors
| Cell Line | HDAC Inhibitor | Concentration | Duration | Up-regulated Genes | Down-regulated Genes | Key Affected Pathways | Reference |
| T24 Bladder & MDA Breast Carcinoma | Suberoylanilide hydroxamic acid, Trichostatin A, MS-27-275 | Various | Not Specified | Similar number to down-regulated | Similar number to up-regulated | Cell cycle/apoptosis, DNA synthesis | [6] |
| Neutrophil Progenitor Cells | MS-275 | Not Specified | Not Specified | Overlapping and distinct with SAHA | Overlapping and distinct with SAHA | Reduced expansion, Increased apoptosis | [7] |
| Neutrophil Progenitor Cells | SAHA (Vorinostat) | Not Specified | Not Specified | Overlapping and distinct with MS-275 | Overlapping and distinct with MS-275 | Reduced expansion, Increased apoptosis, Block at promyelocytic stage | [7] |
| Tumor Cell Lines | General HDACi | Various | Various | 0.5-20% of genes | 0.5-20% of genes | Growth inhibition, Apoptosis, Differentiation | [5] |
Table 3: Gene Expression Changes Induced by DNMT Inhibitors
| Cell Line | DNMT Inhibitor | Concentration | Duration | Effect on Gene Expression | Key Affected Pathways | Reference |
| Lung Cancer Cells | 5-azacytidine | Not Specified | Not Specified | Reverses hypermethylation-induced gene repression | Reactivation of silenced tumor suppressor genes | [8][11] |
| Various Cancer Cells | Azacitidine, Decitabine | Various | Various | Reverses aberrant methylation, reactivating silenced genes | Inhibition of tumor growth, Induction of apoptosis, Enhanced immune surveillance | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparing the effects of different compounds. Below are representative methodologies for cell treatment, RNA sequencing, and Chromatin Immunoprecipitation sequencing (ChIP-seq) that can be adapted for studying this compound and other epigenetic modifiers.
Cell Treatment and RNA Sequencing
This protocol outlines the general steps for treating cultured cancer cells with an epigenetic modifier and preparing the RNA for sequencing.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., colorectal cancer cell line HCT116) in the appropriate medium and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound (or other epigenetic modifier) in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of the compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
2. RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
Extract total RNA using a silica-based column purification kit or a phenol-chloroform extraction method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity.
3. Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Quantify the final libraries and assess their size distribution.
-
Pool the libraries and perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Perform quality control on the raw sequencing reads to trim adapters and low-quality bases.
-
Align the cleaned reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment compared to the vehicle control.
-
Conduct pathway analysis and gene ontology enrichment analysis to identify the biological processes and signaling pathways affected by the treatment.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol describes the general workflow for performing ChIP-seq to map the genome-wide distribution of specific histone modifications (e.g., H3K4me2, H3K27ac) after treatment with an epigenetic modifier.
1. Cell Treatment and Crosslinking:
-
Treat cells with the epigenetic modifier as described above.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
2. Chromatin Preparation:
-
Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-500 base pairs using sonication or enzymatic digestion (e.g., micrococcal nuclease).
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
4. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a column-based kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified ChIP DNA.
5. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify genomic regions enriched for the histone modification.
-
Analyze the distribution of these peaks relative to genomic features (e.g., promoters, enhancers).
-
Compare the ChIP-seq signals between treated and control samples to identify regions with differential histone modification.
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Figure 1. A simplified workflow for analyzing gene expression changes after treatment with an epigenetic modifier.
Figure 2. The Wnt/β-catenin signaling pathway and the inhibitory effect of this compound on LSD1.
Figure 3. General mechanism of action for HDAC inhibitors, leading to a more open chromatin state.
Discussion and Future Directions
The available data indicate that this compound, as an LSD1 inhibitor, modulates a distinct set of genes compared to HDAC and DNMT inhibitors. While all three classes of epigenetic modifiers show promise in cancer therapy, their differing mechanisms of action suggest they may be effective in different cancer types or in combination therapies.
The down-regulation of LGR5 and inactivation of the Wnt/β-catenin pathway by this compound points to its potential in targeting cancer stem cells in colorectal cancer.[3][4] In contrast, the broad effects of HDAC inhibitors on cell cycle and apoptosis genes, such as the induction of p21, suggest a more general anti-proliferative effect.[5][6] DNMT inhibitors excel at reactivating key tumor suppressor genes that have been epigenetically silenced, a common event in many cancers.[8][9]
To fully elucidate the comparative gene expression profiles, future studies should include head-to-head comparisons of this compound with other epigenetic modifiers in a panel of relevant cancer cell lines. RNA sequencing and ChIP-sequencing performed under identical experimental conditions would provide a robust dataset for direct comparison. Such studies will be invaluable in identifying unique and overlapping gene targets, understanding the precise molecular consequences of inhibiting these different epigenetic pathways, and ultimately guiding the rational design of more effective and personalized cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromosomedynamics.com [chromosomedynamics.com]
- 10. Polyamine analogues modulate gene expression by inhibiting Lysine-Specific Demethylase 1 (LSD1) and altering chromatin structure in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of CBB1003 and ORY-1001 in acute myeloid leukemia
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite advancements in chemotherapy and targeted treatments, there remains a significant need for novel therapeutic strategies, particularly for patients who are ineligible for intensive chemotherapy or have relapsed/refractory disease.[2] One promising avenue of research is the targeting of epigenetic regulators, which are often dysregulated in cancer.
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic enzyme that plays a crucial role in cell differentiation and is frequently overexpressed in AML, where it contributes to the leukemic phenotype by blocking the differentiation of myeloid blasts.[3][4] This has made LSD1 an attractive therapeutic target. This guide provides a head-to-head comparison of two LSD1 inhibitors, CBB1003 and ORY-1001 (iadademstat), in the context of AML. While both molecules target LSD1, the extent of their investigation in AML differs significantly, with a substantial body of preclinical and clinical data available for ORY-1001, whereas data for this compound in this indication is not publicly available.
Mechanism of Action: Targeting the LSD1 Epigenetic Checkpoint
Both this compound and ORY-1001 are inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3] In the context of AML, LSD1 is a critical component of a co-repressor complex that silences genes required for myeloid differentiation. By inhibiting LSD1, both this compound and ORY-1001 are designed to restore the expression of these differentiation-associated genes, leading to the maturation and subsequent apoptosis of leukemic blasts.
ORY-1001 is a potent and selective, orally bioavailable, covalent inhibitor of LSD1.[3][5] It forms an irreversible covalent adduct with the FAD cofactor in the enzyme's active site, leading to a sustained inhibition of its demethylase activity.[6] This action promotes the differentiation of AML cells and has been shown to reduce the leukemic stem cell capacity in preclinical models.[3][7]
This compound is described as a novel reversible LSD1 inhibitor.[8][9] Its mechanism involves the formation of strong hydrogen bonds with negatively charged amino acid residues within the active site of LSD1.[9] While its anti-cancer effects have been demonstrated in colorectal cancer models, its specific interactions and efficacy in AML have not been reported.[10][11]
Preclinical Data in Acute Myeloid Leukemia
A substantial amount of preclinical data has been published for ORY-1001 in AML models. In contrast, there is a notable absence of publicly available preclinical data for this compound in the context of AML.
Table 1: Comparison of Preclinical Activity in AML
| Parameter | This compound | ORY-1001 (iadademstat) |
| In Vitro Activity | ||
| Cell Lines Tested | Data not available | THP-1, MV(4;11), other AML cell lines[12][13] |
| IC50 / GI50 Values | Data not available | <1 nM (induces differentiation)[13][14] |
| Effect on Cell Differentiation | Data not available | Induces monocyte/macrophage differentiation[13] |
| Effect on Apoptosis | Data not available | Induces apoptosis in AML cell lines[12] |
| In Vivo Activity | ||
| Animal Models | Data not available | AML xenograft and patient-derived xenograft (PDX) models[3][7] |
| Efficacy | Data not available | Reduces tumor growth and extends survival[3][7] |
| Pharmacodynamics | Data not available | Induction of differentiation biomarkers correlates with anti-tumor activity[13] |
Clinical Data in Acute Myeloid Leukemia
ORY-1001 has undergone clinical evaluation in patients with AML, demonstrating promising activity, particularly in combination with other agents. There are no registered clinical trials for this compound in AML.
Table 2: Comparison of Clinical Development in AML
| Parameter | This compound | ORY-1001 (iadademstat) |
| Phase I Studies | No clinical trials registered for AML | Completed (NCT02935535) in relapsed/refractory (R/R) AML[15][16] |
| Safety & Tolerability | Data not available | Good safety profile, most adverse events related to underlying disease[15][16] |
| Efficacy (Monotherapy) | Data not available | Reductions in blood and bone marrow blasts; one complete remission with incomplete count recovery observed[13][15] |
| Phase II Studies | No clinical trials registered for AML | ALICE study (NCT02935535) completed in elderly, unfit AML patients[17][18] |
| Combination Therapy | Data not available | Combination with azacitidine[17][18] |
| Overall Response Rate (ORR) | Data not available | 85% in evaluable patients in the ALICE study[17] |
| Safety of Combination | Data not available | Good safety and tolerability profile[17] |
Experimental Protocols
Detailed experimental protocols are essential for the rigorous evaluation of therapeutic agents. Below are representative protocols for key preclinical assays, based on methodologies used in the study of LSD1 inhibitors like ORY-1001.
In Vitro Cell Viability and Differentiation Assay
-
Cell Culture: AML cell lines (e.g., THP-1, MV-4-11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the LSD1 inhibitor (e.g., this compound or ORY-1001) or vehicle control for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. Absorbance or luminescence is measured to calculate the percentage of viable cells relative to the vehicle control. IC50 values are determined by non-linear regression analysis.
-
Differentiation Assessment: Following drug treatment, cells are stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD86) and analyzed by flow cytometry. The percentage of marker-positive cells is quantified to assess the extent of induced differentiation.
In Vivo AML Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
Cell Implantation: Mice are sublethally irradiated and then injected intravenously or subcutaneously with a defined number of AML cells (e.g., MV-4-11) or patient-derived AML blasts.
-
Drug Administration: Once leukemia is established (confirmed by bioluminescence imaging if cells are luciferase-tagged, or by peripheral blood sampling), mice are randomized into treatment and control groups. The LSD1 inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor burden is monitored regularly. For subcutaneous models, tumor volume is measured with calipers. For disseminated leukemia models, disease progression is monitored by flow cytometry of peripheral blood or by in vivo imaging. Survival is a key endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tissues (e.g., bone marrow, spleen, tumor) are collected to assess target engagement and downstream effects, such as changes in histone methylation and expression of differentiation markers.
Comparative Summary and Conclusion
The comparison between this compound and ORY-1001 in the context of acute myeloid leukemia is currently one-sided due to a significant disparity in available data. ORY-1001 has been extensively studied as a potential therapeutic for AML, with a clear mechanism of action, a robust preclinical data package, and promising clinical trial results. In contrast, this compound, while also an LSD1 inhibitor, lacks any published data regarding its efficacy or mechanism in AML.
Table 3: Head-to-Head Summary
| Feature | This compound | ORY-1001 (iadademstat) |
| Target | LSD1 | LSD1 |
| Mechanism | Reversible inhibitor | Irreversible (covalent) inhibitor |
| AML Preclinical Data | Not available | Extensive data showing anti-leukemic activity |
| AML Clinical Trials | None registered | Phase I and Phase II trials completed |
| Development Stage in AML | Preclinical (in other cancers) | Clinical (Phase II completed) |
References
- 1. Phase 1 study of the oral isotype specific histone deacetylase inhibitor MGCD0103 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 5. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors for leukemia treatment: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An advanced preclinical mouse model for acute myeloid leukemia using patients' cells of various genetic subgroups and in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LSD1 inhibitors for anticancer therapy: a patent review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Defining the in vivo characteristics of acute myeloid leukemia cells behavior by intravital imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating the specificity of CBB1003 for LSD1 through knockout studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate the specificity of CBB1003, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The data presented herein supports the on-target activity of this compound by comparing its effects to those observed following the genetic knockdown of LSD1.
Introduction to this compound and LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] The demethylation of H3K4 is associated with transcriptional repression, while the demethylation of H3K9 can lead to gene activation. LSD1 is overexpressed in various cancers, making it a promising therapeutic target.[1][2]
This compound is a reversible inhibitor of LSD1 with a reported IC50 of 10.5 µM.[3][4] It has been shown to inhibit the proliferation of cancer cells, particularly those with pluripotent stem cell properties.[4][5][6] Validating that the biological effects of this compound are a direct consequence of LSD1 inhibition is crucial for its development as a selective therapeutic agent. Knockout and knockdown studies are powerful tools for such validation, as they allow for a direct comparison of the phenotypic effects of a small molecule inhibitor with the genetic ablation of its target.
Comparative Analysis: this compound vs. LSD1 Knockdown
While a complete knockout study of this compound in an LSD1 null background is not yet available in the published literature, studies utilizing siRNA-mediated knockdown of LSD1 provide strong evidence for the inhibitor's specificity. The following data from a study by Wang et al. (2011) in mouse embryonic teratocarcinoma F9 cells demonstrates the parallel effects of this compound treatment and LSD1 knockdown.
Data Presentation
Table 1: Comparison of the Effects of this compound and LSD1 siRNA on F9 Cell Growth
| Treatment | Concentration/Dose | Incubation Time | Growth Inhibition (%) |
| This compound | 50 µM | 30 hours | ~60% |
| LSD1 siRNA | 50 nM | 48 hours | ~50% |
Data summarized from Wang et al., 2011.[5][7]
Table 2: Comparison of the Effects of this compound and LSD1 siRNA on Gene Expression in F9 Cells
| Gene Target | This compound (10 µM, 24h) | LSD1 siRNA (50 nM, 48h) |
| CHRM4 | Upregulation | Upregulation |
| SCN3A | Upregulation | Upregulation |
Data summarized from Wang et al., 2011.[5]
Table 3: In Vitro Inhibitory Activity and Selectivity of this compound
| Enzyme | IC50 (µM) |
| LSD1 | 10.5 |
| LSD2 | > 50 |
| JARID1A | > 50 |
Data summarized from Wang et al., 2011.[5]
The data clearly shows that both chemical inhibition of LSD1 with this compound and genetic knockdown of LSD1 result in similar phenotypic outcomes: significant inhibition of F9 cell proliferation and the upregulation of specific, epigenetically silenced genes.[5][7] Furthermore, this compound demonstrates high selectivity for LSD1 over other histone demethylases like LSD2 and JARID1A, further strengthening the case for its on-target activity.[5]
Experimental Protocols
siRNA-Mediated Knockdown of LSD1 in F9 Cells
This protocol is based on the methodology described by Wang et al. (2011).
-
Cell Culture: Mouse embryonic teratocarcinoma F9 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
siRNA Transfection:
-
F9 cells are seeded in 6-well plates at a density that allows them to reach 30-50% confluency at the time of transfection.
-
LSD1-specific siRNA or a non-targeting control siRNA (e.g., luciferase siRNA) are transfected into the cells using a suitable lipid-based transfection reagent according to the manufacturer's instructions. A final siRNA concentration of 50 nM is used.
-
The cells are incubated with the siRNA-lipid complexes for 48 hours before harvesting for analysis.
-
-
Analysis of Cell Growth:
-
Following the 48-hour incubation, cells are trypsinized and counted using a hemocytometer or an automated cell counter.
-
The percentage of growth inhibition is calculated by comparing the number of cells in the LSD1 siRNA-treated wells to the number of cells in the control siRNA-treated wells.
-
-
Analysis of Gene Expression (Quantitative RT-PCR):
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for LSD1, CHRM4, SCN3A, and a housekeeping gene (e.g., beta-actin) for normalization.
-
The relative expression levels of the target genes are calculated using the ΔΔCt method.
-
Visualizing the Validation Workflow and Underlying Biology
To further clarify the concepts and processes described, the following diagrams have been generated using Graphviz.
LSD1 Signaling Pathway and Point of Inhibition
Caption: LSD1 removes methyl groups from H3K4me2, leading to gene repression. This compound inhibits this activity.
Experimental Workflow for Specificity Validation
Caption: Workflow comparing this compound effects to LSD1 knockdown to validate specificity.
Logical Relationship of the Validation Argument
Caption: If this compound and LSD1 knockdown produce the same effect, the effect is likely on-target.
Conclusion and Future Directions
The presented data, comparing the effects of this compound with LSD1 siRNA-mediated knockdown, provides strong evidence for the on-target specificity of this compound. The convergence of phenotypes upon either chemical or genetic perturbation of LSD1 function is a key indicator of target engagement and specificity.
For future studies, the use of CRISPR/Cas9-mediated knockout of LSD1 would offer an even more definitive validation. A true knockout cell line would allow for experiments to determine if this compound has any residual activity in the complete absence of its target, thereby ruling out off-target effects that might contribute to the observed phenotype. Such studies are becoming the gold standard for target validation in drug discovery.[8][9][10][11][12]
This guide serves as a resource for researchers evaluating this compound as a tool compound or potential therapeutic. The evidence strongly supports its use as a specific inhibitor of LSD1, and further validation with knockout models will solidify its position in the landscape of epigenetic modulators.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR-suppressor scanning reveals a nonenzymatic role of LSD1 in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRISPR-suppressor scanning reveals a nonenzymatic role of LSD1 in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencedaily.com [sciencedaily.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling CBB1003
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of CBB1003, a potent inhibitor of histone demethylase LSD1. By adhering to these procedural steps, you can minimize risk and maintain a secure research environment.
Personal Protective Equipment (PPE) and Immediate Safety Precautions
When working with this compound, a thorough understanding and consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE and immediate actions in case of accidental contact.
| Hazard Category | Recommended PPE | First Aid & Handling Procedures |
| Eye Contact | Safety glasses or goggles are required. | Dust or particles may cause irritation. Immediately flush eyes with copious amounts of water while lifting eyelids. If irritation persists, seek medical attention. |
| Skin Contact | Chemical-resistant gloves and a lab coat are required. | Prolonged contact may lead to skin irritation. Wash the affected area thoroughly with soap and water. If irritation continues, seek medical attention. |
| Inhalation | Use in a well-ventilated area. A dust mask is recommended. | May cause respiratory tract irritation. Move to an area with fresh air. If breathing difficulties occur or persist, seek medical attention. |
| Ingestion | Not a direct route of exposure with proper lab practices. | Considered non-toxic. Drink large amounts of water and seek medical attention if necessary. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area.
-
Containers: Keep the container tightly closed to prevent contamination and degradation.
-
Incompatibilities: Store away from strong oxidizing agents.
Disposal Plan: A Step-by-Step Protocol
While this compound is considered biodegradable in its packaged form, all contaminated materials must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
Waste Segregation and Collection:
| Waste Type | Collection Procedure | Container Labeling |
| Unused/Expired this compound | Keep in the original, sealed container. | "Waste this compound" with the date. |
| Contaminated Solids (e.g., gloves, pipette tips) | Collect in a designated, leak-proof hazardous waste container lined with a chemical-resistant bag. | "Hazardous Waste: this compound Contaminated Debris". |
| Contaminated Liquids | Collect in a sealable, leak-proof container. | "Waste this compound," including any solvents and approximate concentration. |
Decontamination and Final Disposal:
-
Decontaminate Surfaces: Thoroughly clean all work surfaces and equipment that came into contact with this compound.
-
Store Waste: Store all waste containers in a designated, secure, and well-ventilated hazardous waste area.
-
Arrange for Pickup: Follow your institution's established procedures for chemical waste disposal, which typically involves contacting your Environmental Health and Safety (EH&S) department.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling and Disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
